3-Methyl-2-benzoxazolinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMRRLXXFHXMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176295 | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21892-80-8 | |
| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Methyl-2-benzoxazolinone from o-Aminophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-benzoxazolinone, a valuable heterocyclic compound, from the readily available starting material, o-aminophenol. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and characterization data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. Its derivatives have garnered significant interest in pharmaceutical research due to their diverse pharmacological properties. The synthesis of this scaffold from o-aminophenol is a fundamental transformation in organic chemistry. This guide will focus on the most common and efficient methods for its preparation.
Synthetic Pathways
The synthesis of this compound from o-aminophenol is typically achieved through a two-step process:
-
Cyclization: Formation of the 2-benzoxazolinone ring system from o-aminophenol.
-
N-Methylation: Introduction of a methyl group at the nitrogen atom of the 2-benzoxazolinone intermediate.
A one-pot synthesis approach, combining these two steps, is also a feasible and efficient alternative.
This approach provides a reliable method for obtaining high-purity this compound.
Step 1: Synthesis of 2-Benzoxazolinone
The cyclization of o-aminophenol to 2-benzoxazolinone can be accomplished using various carbonylating agents. A common and effective method involves the use of ethyl chloroformate.
-
Reaction Mechanism: The reaction proceeds via an initial N-acylation of the amino group of o-aminophenol by ethyl chloroformate to form a carbamate intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group on the carbonyl carbon with the elimination of ethanol, yields the stable 2-benzoxazolinone ring.
Step 2: N-Methylation of 2-Benzoxazolinone
The final step involves the methylation of the nitrogen atom of the 2-benzoxazolinone intermediate. This is typically achieved using a suitable methylating agent in the presence of a base.
-
Reaction Mechanism: The base deprotonates the nitrogen atom of 2-benzoxazolinone, forming a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with the methylating agent (e.g., methyl iodide or dimethyl sulfate) to afford this compound.
A one-pot procedure offers the advantage of reduced reaction time, simplified workup, and higher overall efficiency by avoiding the isolation of the intermediate 2-benzoxazolinone. In this approach, o-aminophenol is reacted with a carbonylating agent, followed by the in-situ addition of a methylating agent.
Experimental Protocols
Step 1: Synthesis of 2-Benzoxazolinone from o-Aminophenol and Ethyl Chloroformate
-
Materials:
-
o-Aminophenol
-
Ethyl chloroformate
-
Sodium bicarbonate
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-aminophenol in a suitable solvent such as aqueous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium bicarbonate to the flask.
-
To this mixture, add ethyl chloroformate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-benzoxazolinone.
-
Step 2: N-Methylation of 2-Benzoxazolinone
-
Materials:
-
2-Benzoxazolinone
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or sodium hydride)
-
Acetone (or DMF)
-
-
Procedure:
-
In a round-bottom flask, suspend 2-benzoxazolinone and potassium carbonate in acetone.
-
Add methyl iodide to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
-
Materials:
-
o-Aminophenol
-
Ethyl chloroformate
-
Potassium carbonate
-
Methyl iodide
-
Acetonitrile
-
-
Procedure:
-
To a stirred solution of o-aminophenol in acetonitrile, add potassium carbonate.
-
Cool the mixture to 0 °C and slowly add ethyl chloroformate.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Without isolating the intermediate, add methyl iodide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
-
Data Presentation
| Synthesis Step | Starting Material(s) | Reagent(s) | Solvent(s) | Typical Yield (%) | Reference(s) |
| Two-Step Synthesis | |||||
| Step 1: Cyclization | o-Aminophenol | Ethyl chloroformate, NaHCO₃ | Aqueous Ethanol | 85-95 | [1][2] |
| Step 2: N-Methylation | 2-Benzoxazolinone | Methyl iodide, K₂CO₃ | Acetone | 80-90 | |
| One-Pot Synthesis | o-Aminophenol | Ethyl chloroformate, K₂CO₃, Methyl iodide | Acetonitrile | 70-85 (estimated) |
Product Characterization
The synthesized this compound can be characterized by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~3.4 (s, 3H, N-CH₃), ~7.0-7.3 (m, 4H, Ar-H) |
| ¹³C NMR | δ (ppm): ~28 (N-CH₃), ~110, 115, 122, 124 (Ar-C), ~132, 143 (Ar-C quaternary), ~155 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~1760 (C=O stretch) |
| Mass Spec | m/z: 149.05 [M]⁺ |
Note: Actual chemical shifts and peak multiplicities may vary depending on the solvent and instrument used.
Visualizations
Caption: Two-step synthesis pathway to this compound.
Caption: One-pot synthesis pathway to this compound.
Caption: General experimental workflow for synthesis.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-benzoxazolinone is a heterocyclic organic compound belonging to the benzoxazolinone class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and potential as inhibitors of various enzymes.[1][2] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, formulation development, and toxicological assessment. This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for the characterization of such compounds.
Physicochemical Properties of this compound
The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of new derivatives with optimized characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₂ | [3][4][5] |
| Molecular Weight | 149.15 g/mol | [3][5] |
| Melting Point | 87 - 88 °C | [1] |
| Boiling Point | 290 °C | [1] |
| Partition Coefficient (LogP) | 1.39 | [1] |
| Predicted XlogP | 1.3 | [4] |
| Standard Molar Enthalpy of Formation (crystal, at T = 298.15 K) | -193.3 ± 2.6 kJ·mol⁻¹ | [1] |
| Standard Molar Enthalpy of Sublimation (at T = 298.15 K) | 93.6 ± 1.0 kJ·mol⁻¹ | [1] |
| Standard Molar Enthalpy of Formation (gas, at T = 298.15 K) | -99.7 ± 2.8 kJ·mol⁻¹ | [1] |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe the protocols for key experiments cited in the characterization of this compound and related compounds.
Determination of Thermodynamic Properties
1. Static-Bomb Combustion Calorimetry (for Enthalpy of Formation)
This technique is used to determine the standard molar enthalpy of formation in the solid state.[1]
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured to calculate the energy of combustion.[6][7]
-
Apparatus: A static-bomb calorimeter, a pellet press, an ignition system, and a high-precision thermometer.[8][9]
-
Procedure:
-
A pellet of approximately 1 g of this compound is prepared using a pellet press and its mass is accurately recorded.[8]
-
The pellet is placed in a crucible inside the combustion bomb. An ignition wire of known length and material (e.g., iron) is attached to the electrodes, making contact with the sample.[9]
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.[10]
-
The bomb is sealed and flushed with oxygen before being filled to a pressure of approximately 30 atm.[9]
-
The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.[10]
-
The initial temperature is recorded, and the sample is ignited by passing an electric current through the wire.[8]
-
The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[10]
-
The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of formation of nitric acid and the combustion of the ignition wire.[7] From this, the standard molar enthalpy of formation is derived.
-
2. High-Temperature Calvet Microcalorimetry (for Enthalpy of Sublimation)
This method is employed to determine the standard molar enthalpy of sublimation.[1]
-
Principle: A Calvet microcalorimeter measures the heat flow associated with a physical or chemical process. For sublimation, the heat required to transform the solid sample into a gas at a constant temperature is measured.[11]
-
Apparatus: A Calvet-type microcalorimeter equipped with a vacuum system.[11]
-
Procedure:
-
A small amount of the sample (1-5 mg) is placed in a sample cell.[11]
-
The sample cell and a corresponding reference cell are placed in the differential microcalorimeter.[11]
-
The system is brought to the desired temperature (e.g., 298.15 K) and allowed to stabilize.
-
The sample cell is then evacuated to a low pressure (e.g., ~0.13 Pa) to induce sublimation.[11]
-
The heat flow associated with the endothermic process of sublimation is recorded as a peak over time.[11]
-
The area under the peak is proportional to the total heat of sublimation. The calorimeter is calibrated using an electrical calibration (Joule effect) or a substance with a known enthalpy of sublimation.[11]
-
The molar enthalpy of sublimation is calculated from the integrated heat flow and the molar mass of the sample.[11]
-
Determination of Partition Coefficient (LogP)
Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[12]
-
Principle: The compound is distributed between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase is the partition coefficient.[12][13]
-
Apparatus: Volumetric flasks, separatory funnels or vials, a mechanical shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[13]
-
Procedure:
-
n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[14]
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[14]
-
A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[14]
-
The vial is securely capped and shaken gently for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).[14]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Biological Activity Context
While specific signaling pathways for this compound are not yet fully elucidated, the broader class of benzoxazolinone derivatives has been shown to interact with several biological targets. For instance, some derivatives exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Others have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. Further research is required to delineate the precise mechanism of action and signaling pathways modulated by this compound itself.
Conclusion
This technical guide provides a consolidated overview of the known physicochemical properties of this compound, supported by detailed experimental protocols. The presented data is vital for researchers in the fields of medicinal chemistry and drug development, offering a foundational understanding for future studies involving this compound. While key parameters such as melting point, boiling point, partition coefficient, and thermodynamic properties have been experimentally determined, further investigation into its solubility in various pharmaceutically relevant solvents and its pKa value is warranted to complete its physicochemical profile. The provided workflow serves as a comprehensive roadmap for the characterization of this and similar molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound - CAS:21892-80-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. mrclab.co.il [mrclab.co.il]
- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 8. General Bomb Run Procedure [uagra.uninsubria.it]
- 9. worldoftest.com [worldoftest.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LogP / LogD shake-flask method [protocols.io]
Unveiling the Antimicrobial Action of 3-Methyl-2-benzoxazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-benzoxazolinone, a derivative of the benzoxazolinone scaffold, is a member of a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including antimicrobial properties. While extensive research has been conducted on the synthesis and antimicrobial screening of various benzoxazolinone derivatives, the precise molecular mechanism of action of this compound remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial activity, drawing upon structure-activity relationship studies of the broader benzoxazolinone class. This document summarizes key quantitative antimicrobial data, details relevant experimental methodologies, and presents visual representations of the proposed mechanism and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a critical global health challenge. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Benzoxazolinones, a class of compounds found in nature and also accessible through synthetic routes, have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal effects.[1][2] this compound, as a specific derivative, has been included in antimicrobial screening studies, contributing to the growing body of evidence for the potential of this chemical scaffold in antimicrobial drug discovery. This guide aims to consolidate the existing knowledge on the antimicrobial profile of this compound and its congeners, with a focus on its core mechanism of action.
Antimicrobial Spectrum and Potency
The antimicrobial activity of this compound and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for Benzoxazolinone Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | >100 | [3] |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | >100 | [3] |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Pseudomonas aeruginosa | >100 | [3] |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Candida albicans | >100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | 100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | 100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Pseudomonas aeruginosa | >100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Candida albicans | 50 | [3] |
| 3-methyl-6-(2-morpholinopropanoyl)-2-benzoxazolinone | Candida krusei | Not specified, but noted as active | [2] |
Note: Data for the parent compound, this compound, was not explicitly found in the reviewed literature. The table presents data for structurally related derivatives to illustrate the general antimicrobial potential of the benzoxazolinone scaffold.
Core Mechanism of Action: A Proposed Model
While a definitive molecular target for this compound has not been conclusively identified, structure-activity relationship (SAR) studies on the 2-benzoxazolinone class provide significant insights into a plausible mechanism of action, particularly against fungi.[4] The antimicrobial activity appears to be linked to a combination of electronic and lipophilic properties of the molecule.
Key Mechanistic Determinants:
-
Electrophilicity of the Heterocyclic Nitrogen: The nitrogen atom within the oxazolinone ring is considered to be electrophilic. This electrophilicity is crucial for the compound's biological activity and is influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the benzene ring can enhance the electrophilic character of the nitrogen, potentially increasing its reactivity towards nucleophilic targets within the microbial cell.
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes and reach its intracellular target(s). Increased lipophilicity of the substituents on the aromatic ring has been correlated with enhanced antifungal activity.
Based on these observations, a proposed mechanism of action involves the interaction of the electrophilic benzoxazolinone core with critical cellular nucleophiles, such as sulfhydryl groups in enzymes or other essential proteins. This covalent interaction could lead to enzyme inactivation and disruption of vital cellular processes.
References
Spectroscopic Profile of 3-Methyl-2-benzoxazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-benzoxazolinone (C₈H₇NO₂; Molar Mass: 149.15 g/mol ), a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Introduction
This compound belongs to the benzoxazolinone class of compounds, which are recognized for their diverse biological activities. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in drug design, synthesis of novel derivatives, and quality control. This guide serves as a central repository for the key spectroscopic information of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Ar-H |
| 3.45 | s | 3H | N-CH₃ |
Solvent: CDCl₃. The chemical shifts for the aromatic protons are approximate and would require a high-resolution spectrum for precise assignment of individual protons.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (Carbonyl) |
| ~143.0 | Ar-C (C-O) |
| ~131.0 | Ar-C (C-N) |
| ~124.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~110.0 | Ar-CH |
| ~109.0 | Ar-CH |
| ~28.0 | N-CH₃ |
Solvent: CDCl₃. The assignments for the aromatic carbons are approximate.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2940 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1760 | Strong | C=O Stretch (Lactam) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | C-N Stretch |
| ~1100 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100 | [M]⁺ (Molecular Ion) |
| 121 | ~40 | [M - CO]⁺ |
| 93 | ~30 | [M - CO - CO]⁺ or [M - C₂H₂O]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted based on the structure.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
¹³C NMR Acquisition :
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
FT-IR Spectroscopy
-
Sample Preparation :
-
Solid Phase (KBr Pellet) : Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Background Correction : Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction : Introduce the sample via a Gas Chromatography (GC) system for separation and purification prior to ionization.
-
Instrumentation : Use a GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injector temperature: 250°C.
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions :
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualizations
General Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectral Fragmentation of this compound
Caption: Predicted fragmentation pathway for this compound in EI-MS.
An In-depth Technical Guide to the Solubility of 3-Methyl-2-benzoxazolinone in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Methyl-2-benzoxazolinone in organic solvents. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this compound. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, using the isothermal saturation (shake-flask) method. This document is intended to serve as a practical resource for researchers seeking to establish the solubility profile of this compound in various organic media. It includes a template for data presentation and a visual workflow of the experimental protocol.
Quantitative Solubility Data
A thorough investigation of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. While basic physical properties are documented, experimental solubility values (e.g., in g/100 mL or mol/L) in common organic solvents have not been reported in the available literature. Therefore, for research and development purposes, the solubility of this compound in relevant organic solvents must be determined experimentally.
The following table is a template illustrating how experimentally determined solubility data for this compound could be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.
Table 1: Illustrative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
| Acetone | 25 | Hypothetical Value | Hypothetical Value |
| Ethyl Acetate | 25 | Hypothetical Value | Hypothetical Value |
| Toluene | 25 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |
| Dichloromethane | 25 | Hypothetical Value | Hypothetical Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value | Hypothetical Value |
Experimental Protocol: Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]
2.1. Principle
An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[2] At this point, the solution is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.
2.2. Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of analytical grade or higher.
-
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and filters (e.g., 0.45 µm PTFE filters)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
2.3. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved. The time required to reach equilibrium can vary and should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining solid particles, immediately filter the sample through a chemically inert filter (e.g., PTFE) into a clean vial.
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of this compound.[3] A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
2.4. Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A suitable column (e.g., C18) and mobile phase should be chosen to achieve good separation and peak shape for this compound. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.
-
UV-Vis Spectroscopy: This method is simpler and faster than HPLC but is less specific. It is suitable if this compound is the only substance in the solution that absorbs at the analytical wavelength. A calibration curve of absorbance versus concentration must be prepared.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for the isothermal saturation method.
References
The Multifaceted Biological Activities of 3-Methyl-2-benzoxazolinone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Methyl-2-benzoxazolinone scaffold and its derivatives represent a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of their pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and herbicidal effects. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Benzoxazolinones are bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological profiles. The introduction of a methyl group at the 3-position, along with further substitutions on the benzoxazolinone core, has led to the development of a wide array of derivatives with enhanced and varied biological activities. These compounds have shown promise as leads for the development of new therapeutic agents and agrochemicals. This guide aims to provide a comprehensive technical resource on the biological activities of this compound and its related derivatives.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A summary of reported MIC values for various derivatives is presented in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | Staphylococcus aureus | Not specified | [1] |
| Escherichia coli | Not specified | [1] | |
| Pseudomonas aeruginosa | Not specified | [1] | |
| Candida albicans | Not specified | [1] | |
| Candida krusei | Not specified | [1] | |
| Candida parapsilosis | Not specified | [1] | |
| 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | Remarkable activity | [2] |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives | Staphylococcus aureus | 8-512 | [3] |
| Enterococcus faecalis | 8-512 | [3] | |
| Escherichia coli | 8-512 | [3] | |
| Pseudomonas aeruginosa | 8-512 | [3] | |
| Candida albicans | >512 (most) / 128 | [3] | |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Escherichia coli | Most active in series | [2][3] |
| Staphylococcus aureus | Most active in series | [2][3] | |
| Enterococcus faecalis | Most active in series | [2] | |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | High MIC values | [4] |
| Pichia pastoris | Lower MIC values than for B. subtilis | [4] | |
| Benzoxazolin-2-one linked hydrazones and azoles | Escherichia coli | Wide activity | [5] |
| Bacillus subtilis | Wide activity | [5] | |
| Staphylococcus aureus | Some resistance | [5] | |
| Salmonella Enteritidis | Most resistant | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][7][8][9][10]
Workflow for MIC Determination
Protocol Steps:
-
Preparation of Antimicrobial Agent: Dissolve the test compound in a suitable solvent and prepare a stock solution.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 16-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Anti-inflammatory and Analgesic Activity
Several derivatives of this compound have been reported to possess significant anti-inflammatory and analgesic properties.[11][12]
Quantitative Anti-inflammatory and Analgesic Data
The anti-inflammatory activity is often evaluated by the carrageenan-induced paw edema test and quantified by the median effective dose (ED50). Analgesic activity is commonly assessed using the p-benzoquinone-induced writhing test.
Table 2: Anti-inflammatory and Analgesic Activity of Benzoxazolinone Derivatives
| Compound/Derivative | Anti-inflammatory Activity (Carrageenan-induced paw edema) | Analgesic Activity (p-benzoquinone writhing test) | Reference |
| 6-acyl-2-benzoxazolinone derivatives (compounds 12 and 13) | Very potent in inhibiting PGE2 induced edema | Higher than acetylsalicylic acid (compounds 1-4, 10-14) | [11] |
| 3-[2-(2- and/or 4-pyridyl)ethyl]benzoxazolinone derivatives | Higher than indomethacin (compounds 6, 7, 8, 9, 14, 17) | Higher than aspirin (most derivatives) | [13] |
| 3-[2-(2-and/or 4-pyridyl)ethyl]benzoxazolinone and oxazolo[4,5-b]pyridin-2-one derivatives | More active than indomethacin (compounds 1, 7, 10, 11, 12, 13, 15, 18, 20, 21) | Significant activity compared to aspirin (most compounds) | [12] |
| Benzoxazole derivatives (compounds 3c, 3d, 3g) as MD2 inhibitors | IC50 values of 10.14, 5.43, and 5.09 µM against IL-6 | Not specified | [14] |
| Disubstituted benzoxazolone derivatives (compounds 2c, 2d, 3d) | IC50 values of 16.43, 14.72, and 13.44 µM for NO inhibition | Not specified | [15] |
Experimental Protocols
3.2.1. Carrageenan-Induced Paw Edema Test
This is a standard in vivo model for evaluating acute inflammation.[16][17][18][19][20]
Workflow for Carrageenan-Induced Paw Edema Test
Protocol Steps:
-
Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, at a predetermined time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated group compared to the control group.
3.2.2. p-Benzoquinone-Induced Writhing Test
This is a common in vivo model for screening analgesic activity.[21][22][23][24]
Protocol Steps:
-
Animal Acclimatization: Mice are acclimatized to the experimental environment.
-
Compound Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
Induction of Writhing: After a specific period, a solution of p-benzoquinone is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).
-
Calculation of Inhibition: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated group compared to the control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of some benzoxazolinone derivatives are attributed to the inhibition of key inflammatory mediators and pathways.
3.3.1. Prostaglandin E2 (PGE2) Synthesis and Signaling
Several benzoxazolinone derivatives have been shown to inhibit the edema induced by prostaglandin E2 (PGE2), a key mediator of inflammation.[13] The PGE2 signaling pathway is a critical target for anti-inflammatory drugs.[25][26][27][28][29]
Prostaglandin E2 (PGE2) Signaling Pathway
3.3.2. Myeloid Differentiation Protein 2 (MD2)/Toll-Like Receptor 4 (TLR4) Signaling
Certain benzoxazole derivatives act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key co-receptor for Toll-Like Receptor 4 (TLR4) which is crucial in the inflammatory response to lipopolysaccharide (LPS).[14] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines like IL-6.[30][31][32][33][34]
MD2/TLR4 Signaling Pathway
Anticonvulsant Activity
Hydrazone derivatives of 2-benzoxazolinone have been identified as potent anticonvulsant agents.[35][36]
Quantitative Anticonvulsant Data
The anticonvulsant activity is often determined by the pentylenetetrazole (PTZ)-induced seizure test or the maximal electroshock (MES) test, with efficacy reported as the median effective dose (ED50).
Table 3: Anticonvulsant Activity of Benzoxazolinone Derivatives
| Compound/Derivative | Anticonvulsant Activity (Test Model) | ED50 (mg/kg) | Reference |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones | More active than phenytoin (PTZ test) | Not specified | [35] |
| 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives (compounds 43 and 45) | Active against MES-induced seizures | 8.7 and 7.6 (i.p. in mice) | [37] |
| Compound 45 | Good protection against MES-induced seizures | 18.6 (oral in rats) | [37] |
| N-benzyl 3-methoxypropionamides ((R,S)-6) | MES-induced seizure test | > 100, < 300 (i.p. in mice); 62 (oral in rats) | [36] |
| 4-Quinazolinone derivatives (5f, 5b, 5c) | Superior to reference drug | 28.90, 47.38, and 56.40 | [38] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test and 6 Hz test | 62.14 (MES); 75.59 (6 Hz) | [39] |
Herbicidal Activity
Certain 3-alkylbenzoxazolinones and their derivatives have demonstrated significant herbicidal properties.[40][41]
Quantitative Herbicidal Data
Herbicidal activity is often reported as the dose causing 50% inhibition of root growth (ED50).
Table 4: Herbicidal Activity of Benzoxazolinone Derivatives
| Compound/Derivative | Herbicidal Effect | ED50 ( kg/ha ) | Reference |
| 3-alkylbenzoxazolinones | Herbicidal action during growing season | ED50 used as indicator | [40][41] |
| 3-alkyl-6-halobenzoxazolinones | Herbicidal action during growing season | Not specified | [40] |
Conclusion
The this compound core structure is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. The data and protocols summarized in this guide highlight the potential of these compounds as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and herbicidal agents. The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways such as PGE2 and MD2/TLR4, provides a rational basis for the design of new and more potent derivatives. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully exploit the therapeutic and agrochemical potential of this versatile class of compounds.
References
- 1. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. youtube.com [youtube.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel antiinflammatory analgesics: 3-(2-/4-pyridylethyl)-benzoxazolinone and oxazolo[4,5-b]pyridin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. childrenshospital.org [childrenshospital.org]
- 33. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Role of MD-2 in TLR2- and TLR4-mediated recognition of Gram-negative and Gram-positive bacteria and activation of chemokine genes. | Semantic Scholar [semanticscholar.org]
- 35. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]
- 41. researchgate.net [researchgate.net]
Thermochemical Profile of 3-Methyl-2-benzoxazolinone: A Technical Guide
This guide provides an in-depth thermochemical analysis of 3-Methyl-2-benzoxazolinone, a heterocyclic compound of interest in medicinal chemistry and material science. The following sections detail the energetic properties, experimental methodologies employed for their determination, and a comprehensive workflow for such analyses. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the thermodynamic stability of this compound.
Quantitative Thermochemical Data
The key thermochemical parameters for this compound (3MBOA) at T = 298.15 K and p° = 0.1 MPa have been determined through rigorous experimental techniques. These values are crucial for understanding the compound's stability and reactivity.[1][2] The data is summarized in the tables below.
Table 1: Molar Enthalpies of Combustion and Formation of this compound in the Crystalline Phase [1]
| Parameter | Symbol | Value (kJ·mol⁻¹) |
| Standard Massic Energy of Combustion | Δcu° | -26434 ± 3 |
| Standard Molar Energy of Combustion | ΔcUm° | -3941.0 ± 2.5 |
| Standard Molar Enthalpy of Combustion | ΔcHm° | -3944.1 ± 2.5 |
| Standard Molar Enthalpy of Formation | ΔfHm°(cr) | -238.8 ± 2.8 |
Uncertainties are twice the overall standard deviation of the mean and include contributions from the calibration with benzoic acid.[1]
Table 2: Molar Enthalpy of Sublimation and Gas-Phase Formation of this compound [1]
| Parameter | Symbol | Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Sublimation | ΔgcrHm° | 98.5 ± 1.1 |
| Standard Molar Enthalpy of Formation in the Gaseous Phase | ΔfHm°(g) | -140.3 ± 3.0 |
The uncertainty for the enthalpy of sublimation is the standard deviation of the mean of six independent experiments. The uncertainty for the gas-phase enthalpy of formation was calculated using the root sum of squares method.[1]
Experimental Protocols
The acquisition of the presented thermochemical data relied on two primary experimental techniques: static-bomb combustion calorimetry and Calvet microcalorimetry.
Static-Bomb Combustion Calorimetry
This method was employed to determine the standard molar enthalpy of formation in the solid state.
Methodology:
-
Sample Preparation: A pellet of this compound with a mass of approximately 0.5 g was prepared.
-
Calorimeter Setup: A twin-valve bomb with an internal volume of 0.342 dm³ was used.[1] The calorimeter was calibrated by the combustion of benzoic acid (NBS 39j) with a massic energy of combustion of –(26434 ± 3) J·g⁻¹.[1]
-
Combustion Process: The pelletized sample was placed in a silica crucible. A cotton thread fuse was positioned to ensure ignition. The bomb was charged with oxygen to a pressure of 3.04 MPa. 1 cm³ of deionized water was added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Data Acquisition: The calorimeter was filled with a known mass of water. The temperature change resulting from the combustion was monitored until thermal equilibrium was reached.
-
Corrections: The raw data was corrected for the energy of ignition and the formation of nitric acid.
Calvet Microcalorimetry
The standard molar enthalpy of sublimation was determined using a high-temperature Calvet microcalorimeter.
Methodology:
-
Apparatus: A Setaram HT 1000 Calvet microcalorimeter was used.
-
Sample Preparation: Small quantities (1-5 mg) of crystalline this compound were used for each experiment.
-
Measurement Procedure: The sample, contained in a thin glass capillary tube, was dropped from room temperature into the heated calorimeter (T = 298.15 K). The heat flow associated with the sublimation of the sample was measured.
-
Calibration: The calorimeter was calibrated by dropping samples of a substance with a known enthalpy of sublimation under the same experimental conditions.
-
Data Analysis: The standard molar enthalpy of sublimation was calculated from the integrated heat flow signal, corrected for the heat capacity change of the sample.
Thermochemical Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive thermochemical analysis of a compound like this compound, integrating both experimental and computational approaches.
Caption: Workflow for thermochemical analysis of this compound.
References
Herbicidal Properties of 3-Methyl-2-benzoxazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-benzoxazolinone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including notable herbicidal properties. This technical guide provides an in-depth overview of the herbicidal characteristics of these compounds, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel herbicides.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of 2-benzoxazolinone with various reagents to introduce substituents at the 3-position. A general synthetic methodology involves the reaction of 2-benzoxazolinone with 4-substituted phenacyl bromides in an ethanol solvent.
A variety of derivatives can be synthesized by modifying the substituent groups on the benzoxazolinone ring and at the 3-position. These modifications are crucial for exploring the structure-activity relationships and optimizing the herbicidal efficacy of this class of compounds.
Herbicidal Activity and Quantitative Data
Derivatives of 3-alkylbenzoxazolinones have demonstrated significant herbicidal action. The herbicidal efficacy is often quantified using metrics such as the ED50 value, which represents the dose required to cause a 50% inhibition of growth. The activity of these compounds has been evaluated against a variety of plant species, including both monocots and dicots.
Below is a summary of the herbicidal activity of selected 3-alkylbenzoxazolinone and related derivatives against various test plants.
| Compound | Test Plant | ED50 ( kg/ha )[1] |
| 3-Methylbenzoxazolinone | Oats | 1.5[1] |
| Radishes | 3.4[1] | |
| Cucumber | 4.3[1] | |
| Cabbage | 4.3[1] | |
| 3-Ethylbenzoxazolinone | Oats | 2.5[1] |
| Radishes | 4.2[1] | |
| Cucumber | 5.1[1] | |
| Cabbage | 5.8[1] | |
| 3-Propylbenzoxazolinone | Oats | 3.8[1] |
| Radishes | 5.6[1] | |
| Cucumber | 6.4[1] | |
| Cabbage | 7.2[1] | |
| 3-Methyl-6-chlorobenzoxazolinone | Oats | 1.2[1] |
| Radishes | 1.8[1] | |
| Cucumber | 2.1[1] | |
| Cabbage | 2.5[1] |
Mechanism of Action and Signaling Pathways
The herbicidal effect of this compound derivatives is believed to be multifactorial, with evidence pointing towards the inhibition of photosynthesis and interference with auxin signaling pathways.
Inhibition of Photosynthesis
One of the proposed mechanisms of action is the inhibition of photosynthesis.[1] Studies using the unicellular green alga Chlorella have shown that benzoxazolinone derivatives can lead to a drop in chlorophyll density, indicating a disruption of the photosynthetic process.[1] This inhibition likely occurs within the photosystems, disrupting the electron transport chain and leading to a cascade of events that ultimately cause cell death.
Interference with Auxin Signaling
Another significant mechanism is the inhibition of auxin-induced growth. Benzoxazolin-2(3H)-one (BOA), a related compound, has been shown to cause oxidative damage which can, in turn, inhibit auxin activity. This interference with auxin, a critical plant hormone for growth and development, can lead to stunted growth and other developmental abnormalities in susceptible plants.
The following diagram illustrates a potential logical workflow for the herbicidal action of this compound derivatives, integrating the inhibition of photosynthesis and the disruption of auxin signaling.
Caption: Logical workflow of the herbicidal action of this compound derivatives.
Experimental Protocols
General Synthesis of 3-(Substituted-benzoylmethyl)-2-benzoxazolinones
This protocol describes a general method for the synthesis of 3-substituted-2-benzoxazolinone derivatives.
Materials:
-
2-Benzoxazolinone
-
4-Substituted phenacyl bromide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 2-benzoxazolinone in ethanol in a round-bottom flask.
-
Add the 4-substituted phenacyl bromide to the solution.
-
Heat the mixture to reflux with stirring for a specified period (e.g., 4-6 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum.
-
Characterize the final product using analytical techniques such as IR, 1H NMR, and elemental analysis.
Herbicidal Activity Bioassay (Root Growth Inhibition)
This protocol outlines a general procedure for assessing the herbicidal activity of compounds by measuring the inhibition of root growth in test plants.
Materials:
-
Test compounds (this compound derivatives)
-
Seeds of test plants (e.g., oats, radish, cucumber, cabbage)
-
Petri dishes
-
Agar medium
-
Solvent for dissolving test compounds (e.g., acetone or DMSO)
-
Growth chamber or incubator with controlled temperature and light
-
Ruler or caliper for measuring root length
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution to obtain the desired test concentrations.
-
Prepare the agar medium and pour it into Petri dishes.
-
Incorporate the test compound solutions into the agar medium at the desired final concentrations. A control group with only the solvent should also be prepared.
-
Place a specific number of seeds of the test plant onto the surface of the agar in each Petri dish.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for a specified duration (e.g., 7 days).
-
After the incubation period, carefully remove the seedlings and measure the length of the primary root.
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
-
Determine the ED50 value for each compound.
The following diagram provides a visual representation of the experimental workflow for a typical herbicidal bioassay.
Caption: Experimental workflow for a herbicidal bioassay based on root growth inhibition.
Photosynthesis Inhibition Assay using Chlorella
This protocol describes a method to assess the inhibitory effect of compounds on photosynthesis using the green alga Chlorella.
Materials:
-
Test compounds
-
Culture of Chlorella sp.
-
Culture medium for Chlorella
-
Test tubes or microplates
-
Light source
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of each test compound.
-
Prepare a series of dilutions to achieve the desired test concentrations.
-
Inoculate a fresh culture of Chlorella and allow it to reach the exponential growth phase.
-
Dispense a specific volume of the Chlorella culture into test tubes or wells of a microplate.
-
Add the test compound solutions to the cultures at the desired final concentrations. Include a solvent control.
-
Incubate the cultures under a constant light source and temperature for a defined period.
-
After incubation, measure the chlorophyll fluorescence or absorbance at a specific wavelength (e.g., 680 nm) using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition of photosynthesis relative to the control.
-
Determine the IC50 value for each compound.
Conclusion
This compound derivatives exhibit promising herbicidal properties, acting through multiple mechanisms including the inhibition of photosynthesis and interference with auxin signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development in this area. Future studies should focus on elucidating the precise molecular targets of these compounds and optimizing their structure to enhance herbicidal efficacy and selectivity.
References
Fungicidal Activity of 3-Methyl-2-benzoxazolinone Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant pathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The development of effective and environmentally benign fungicides is a critical endeavor in modern agriculture. Benzoxazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including fungicidal properties. This technical guide focuses on the fungicidal activity of a specific derivative, 3-Methyl-2-benzoxazolinone (MBOA), against a range of economically important plant pathogens. While specific quantitative data for MBOA is limited in publicly available literature, this document provides a comprehensive overview based on the activity of closely related benzoxazolinone analogs, detailed experimental protocols for assessing antifungal efficacy, and a discussion of potential mechanisms of action and their associated signaling pathways.
Data Presentation: Fungicidal Activity of Benzoxazolinone Derivatives
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the fungicidal activity of various benzoxazolinone derivatives against key plant pathogens. This data provides a representative overview of the potential efficacy of this class of compounds.
Table 1: Mycelial Growth Inhibition of Various Plant Pathogens by Benzoxazolinone Derivatives
| Plant Pathogen | Benzoxazolinone Derivative | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |
| Fusarium oxysporum | 2-Alkylthiobenzoxazoles | Not Specified | Not Specified | [1] |
| Verticillium dahlia | 2-Alkylthiobenzoxazoles | Not Specified | Not Specified | [1] |
| Erysiphe cichoracearum | 3-Alkylbenzoxazolinones | Not Specified | Approaching control | [1] |
| Erysiphe graminis | 3-Alkylbenzoxazolinones | Not Specified | Approaching control | [1] |
| Fusarium solani | 2-(aryloxymethyl) benzoxazole | 4.34 - 17.61 (IC50) | 50 | [2] |
| Botrytis cinerea | 2-(aryloxymethyl) benzoxazole | 19.92 (IC50) | 50 | [2] |
| Sclerotinia sclerotiorum | 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines | 25 | 71.9 | [3] |
| Rhizoctonia solani | 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines | 25 | Moderate | [3] |
| Alternaria alternata | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one | 200 | 100 | [4] |
Table 2: Spore Germination Inhibition of Plant Pathogens by Benzoxazolinone Derivatives
| Plant Pathogen | Benzoxazolinone Derivative | Concentration | Spore Germination Inhibition (%) | Reference |
| Verticillium dahlia | 2-Methylthiobenzoxazole | Not Specified | 96.4 | [1] |
Experimental Protocols
This section details standardized methodologies for evaluating the fungicidal activity of compounds like this compound.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method assesses the ability of a compound to inhibit the vegetative growth of a fungus.
Materials:
-
Pure culture of the target plant pathogenic fungus
-
Potato Dextrose Agar (PDA) medium
-
This compound (or other test compounds)
-
Solvent for the test compound (e.g., DMSO, acetone)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the PDA to cool to approximately 50-55°C in a water bath.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate with the solvent alone should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the periphery of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control plate
-
DT = Average diameter of the fungal colony in the treated plate
-
-
The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Materials:
-
Pure culture of the target plant pathogenic fungus
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
This compound (or other test compounds)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Spore suspension of the target fungus
Procedure:
-
Preparation of Spore Suspension:
-
Grow the fungus on a suitable agar medium until sporulation occurs.
-
Harvest the spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
-
Preparation of Microtiter Plates:
-
Prepare a series of twofold dilutions of this compound in the liquid medium directly in the wells of a 96-well plate.
-
Each well should contain a final volume of 100 µL of the diluted compound.
-
Include a positive control (medium with fungal inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized spore suspension to each well (except the negative control).
-
Seal the plate and incubate at the optimal temperature for the fungus with shaking to ensure uniform growth.
-
-
MIC Determination:
-
After a suitable incubation period (e.g., 48-72 hours), determine the MIC by visually assessing the lowest concentration of the compound at which no fungal growth is observed.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a specific wavelength (e.g., 600 nm) to quantify fungal growth. The MIC is then defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.
-
Mandatory Visualizations
Experimental Workflow for Mycelial Growth Inhibition Assay
Caption: Workflow for the Mycelial Growth Inhibition Assay.
Logical Relationship for MIC Determination
Caption: Logical workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanism of Action and Signaling Pathways
The precise molecular targets of this compound in plant pathogenic fungi have not been extensively elucidated. However, based on the known activities of related benzoxazole and benzoxazolinone compounds, several potential mechanisms of action can be hypothesized.
A primary target for many antifungal agents is the fungal cell membrane. Benzoxazolinones may disrupt the integrity and function of the cell membrane by interfering with the biosynthesis of essential components like ergosterol. Inhibition of enzymes in the ergosterol biosynthesis pathway can lead to the accumulation of toxic sterol intermediates and a compromised cell membrane, ultimately resulting in fungal cell death.
Another potential mechanism involves the inhibition of key fungal enzymes that are crucial for various metabolic processes. This could include enzymes involved in respiration, cell wall synthesis, or nucleic acid synthesis. By targeting these essential cellular functions, this compound could effectively halt fungal growth and proliferation.
Furthermore, some antifungal compounds are known to induce the production of reactive oxygen species (ROS) within the fungal cell. An excess of ROS can lead to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, and ultimately leading to apoptosis or programmed cell death.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanisms of action for this compound.
Conclusion
This compound belongs to a class of compounds that demonstrates significant potential as antifungal agents against a variety of plant pathogens. While further research is required to elucidate its precise spectrum of activity and mechanism of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols offer a standardized approach for evaluating its efficacy, and the hypothesized mechanisms of action provide a starting point for more in-depth molecular studies. The continued investigation of this compound and its analogs could lead to the development of novel and effective fungicides for the sustainable management of plant diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Plant Pathology Journal [ppjonline.org]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Derivative with Natural Roots: A Technical Guide to 3-Methyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2-benzoxazolinone, a synthetic derivative of a class of natural products with significant biological activity. While not found in nature itself, its core structure, the benzoxazolinone scaffold, is derived from the degradation of benzoxazinoids, a class of allelochemicals prevalent in various grass species, including commercially important crops like maize, wheat, and rye. This guide delves into the natural origins of the parent compounds, synthetic methodologies for this compound and its analogs, their diverse biological activities, and known mechanisms of action. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of relevant pathways to provide a practical resource for researchers in medicinal chemistry, drug discovery, and agrochemical development.
Introduction: A Bridge Between Natural Products and Synthetic Chemistry
This compound belongs to the benzoxazolinone family of heterocyclic compounds. The foundational benzoxazolinone structure is a well-established natural product, arising from the chemical transformation of benzoxazinoids. These parent compounds, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), are stored as glucosides in plants.[1] Upon tissue damage by herbivores or pathogens, enzymatic hydrolysis releases the unstable aglycones, which then degrade to the more stable benzoxazolinones, such as MBOA (6-methoxy-benzoxazolin-2-one) and BOA (benzoxazolin-2-one).[2][3]
This compound is a synthetic analog created by the methylation of the nitrogen at the 3-position of the benzoxazolinone ring. This modification, and others at this position, have been explored to modulate the biological activity of the parent scaffold, leading to a wide range of derivatives with potential applications as antimicrobial, antifungal, and herbicidal agents.[4][5][6]
Synthesis of 3-Substituted-2-benzoxazolinone Derivatives
The synthesis of this compound and its derivatives typically involves the N-alkylation or N-acylation of the parent 2-benzoxazolinone. A general synthetic workflow is depicted below.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their antimicrobial and antifungal properties. The following tables summarize key quantitative data from various studies.
Table 1: Antibacterial Activity of 3-Substituted-2-benzoxazolinone Derivatives (MIC, µg/mL) [4][5]
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella Enteritidis |
| 3-(phenylacetyl)- | 125 | 250 | 500 | >500 |
| 3-(4-chlorophenylacetyl)- | 62.5 | 125 | 250 | 500 |
| 3-(4-methylphenylacetyl)- | 125 | 250 | 500 | >500 |
| 3-(4-methoxyphenylacetyl)- | 250 | 500 | >500 | >500 |
| 3-(4-nitrophenylacetyl)- | 31.25 | 62.5 | 125 | 250 |
Table 2: Antifungal Activity of 3-Substituted-2-benzoxazolinone Derivatives (MIC, µg/mL) [4]
| Compound | Candida albicans | Candida krusei | Candida parapsilosis |
| 3-(phenylacetyl)- | 250 | 500 | 500 |
| 3-(4-chlorophenylacetyl)- | 125 | 250 | 250 |
| 3-(4-methylphenylacetyl)- | 250 | 500 | 500 |
| 3-(4-methoxyphenylacetyl)- | 500 | >500 | >500 |
| 3-(4-nitrophenylacetyl)- | 62.5 | 125 | 125 |
Mechanism of Action: Induction of Oxidative Stress
One of the proposed mechanisms for the biological activity of benzoxazolinones, particularly their phytotoxicity, is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), leading to cellular damage.
In plant systems, exposure to benzoxazolinones like BOA has been shown to increase the levels of hydrogen peroxide (H₂O₂) and lead to lipid peroxidation.[7] This oxidative burst triggers a defensive response in the plant, upregulating the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).[7]
Experimental Protocols
General Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones[4]
-
Reaction Setup: A mixture of 2-benzoxazolinone (0.01 mol), anhydrous potassium carbonate (0.015 mol), and the appropriate 4-substituted phenacyl bromide (0.01 mol) in 50 mL of dry acetone is prepared in a round-bottom flask.
-
Reflux: The reaction mixture is refluxed for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is treated with water and extracted with chloroform (3 x 50 mL).
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as IR, ¹H NMR, and elemental analysis.
Antimicrobial Activity Assay (Broth Microdilution Method)[5]
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of bioactive compounds with a clear lineage to natural products. Their straightforward synthesis and tunable biological activities make them attractive scaffolds for the development of new antimicrobial and herbicidal agents. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action in various organisms. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective derivatives with therapeutic or agricultural potential. The exploration of their effects on a wider range of microbial and fungal species, as well as their potential for synergistic activity with existing drugs, warrants further investigation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-β-D-Glucopyranosyl-6-methoxy-2-benzoxazolinone (MBOA-N-Glc) is an insect detoxification product of maize 1,4-benzoxazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Theoretical Investigation on the Thermochemistry of this compound and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzoxazolinone (BOA) induced oxidative stress, lipid peroxidation and changes in some antioxidant enzyme activities in mung bean (Phaseolus aureus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Methyl-2-benzoxazolinone: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-Methyl-2-benzoxazolinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the initial formation of 2-benzoxazolinone from 2-aminophenol, followed by N-methylation to yield the final product. This document outlines the reaction pathway, provides comprehensive experimental procedures, and tabulates key quantitative data for the starting materials and the final product.
Introduction
Benzoxazolinone and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The methylation of the nitrogen atom at the 3-position can significantly modulate the pharmacological properties of the parent molecule. This protocol details a reliable and reproducible method for the synthesis of this compound, starting from commercially available reagents.
Reaction Pathway
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of 2-Benzoxazolinone. 2-Aminophenol is reacted with triphosgene, a safer alternative to phosgene gas, to form the cyclic carbamate, 2-benzoxazolinone.
-
Step 2: N-Methylation of 2-Benzoxazolinone. The synthesized 2-benzoxazolinone is then deprotonated with a strong base, such as sodium hydride, and subsequently reacted with a methylating agent, like methyl iodide, to yield this compound.
Experimental Protocols
Step 1: Synthesis of 2-Benzoxazolinone from 2-Aminophenol
Materials:
-
2-Aminophenol
-
Triphosgene
-
Toluene, anhydrous
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminophenol (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-benzoxazolinone.
Step 2: Synthesis of this compound
Materials:
-
2-Benzoxazolinone (from Step 1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-benzoxazolinone (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench it by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 | 174-177 |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 32315-10-9 | 78-82 |
| 2-Benzoxazolinone | C₇H₅NO₂ | 135.12 | 59-49-4 | 138-141 |
| This compound | C₈H₇NO₂ | 149.15 | 21892-80-8 | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons: multiplet in the range of δ 7.0-7.3 ppm. Methyl protons: singlet around δ 3.4 ppm. |
| ¹³C NMR (CDCl₃, ppm) | Carbonyl carbon: peak around δ 155 ppm. Aromatic carbons: peaks in the range of δ 110-145 ppm. Methyl carbon: peak around δ 28 ppm. |
| IR (KBr, cm⁻¹) | C=O stretch: strong absorption around 1760-1780 cm⁻¹. C-N stretch: absorption around 1370 cm⁻¹. Aromatic C-H stretch: absorptions above 3000 cm⁻¹. |
Note: Specific peak assignments and coupling constants should be determined from the actual spectra obtained.
Visualization
Synthesis Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols for the Quantification of 3-Methyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methyl-2-benzoxazolinone. The following methods are based on established analytical techniques for similar compounds and provide a strong foundation for developing and validating a robust quantitative assay.
Introduction
This compound is a heterocyclic compound with a benzoxazolinone core structure. Accurate and reliable quantification of this analyte is essential for various research and development activities, including pharmacokinetic studies, metabolism research, and quality control of drug products. This document outlines protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
LC-MS/MS is a highly sensitive and selective technique suitable for quantifying low concentrations of this compound in complex biological matrices such as plasma and urine.[1][2]
-
GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.[3]
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results. The goal is to isolate the analyte from the sample matrix and remove interfering substances.[4]
3.1. Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)
This protocol is a general guideline and should be optimized for the specific matrix.
Protocol:
-
To 100 µL of the sample (plasma or urine) in a polypropylene tube, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
3.2. Solid-Phase Extraction (SPE) for Cleaner Samples
SPE can provide a cleaner extract compared to LLE and can be automated for high-throughput applications.
Protocol:
-
Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of the sample, add 10 µL of the internal standard solution and 400 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
LC-MS/MS Quantification Protocol
This method provides high sensitivity and selectivity for the quantification of this compound.[5][6]
4.1. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.2. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
4.3. MRM Transitions
The specific MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
4.4. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent and reproducible |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Specificity | No significant interference at the retention times of the analyte and IS |
| Stability | Analyte should be stable under various storage and processing conditions |
GC-MS Quantification Protocol
This method is an alternative for the quantification of this compound.[7][8]
5.1. Derivatization (if necessary)
To improve volatility and chromatographic peak shape, derivatization may be required. Silylation is a common derivatization technique for compounds with active hydrogens.
Protocol:
-
To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
5.2. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes |
| Transfer Line Temperature | 280°C |
5.3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
5.4. Selected Ion Monitoring (SIM)
Characteristic ions for this compound (or its derivative) and the internal standard should be selected for monitoring to enhance sensitivity and selectivity.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
5.5. Quantitative Data Summary
The following table should be populated with data obtained during method validation.
| Analytical Method | Linearity Range | LLOQ | Accuracy (%) | Precision (CV%) | Recovery (%) |
| LC-MS/MS | e.g., 1 - 1000 ng/mL | e.g., 1 ng/mL | e.g., 95 - 105% | e.g., < 10% | e.g., > 85% |
| GC-MS | e.g., 10 - 2000 ng/mL | e.g., 10 ng/mL | e.g., 90 - 110% | e.g., < 15% | e.g., > 80% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for 3-Methyl-2-benzoxazolinone in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-benzoxazolinone belongs to the benzoxazolinone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) using this compound and its derivatives. The provided methodologies are based on established techniques such as broth microdilution and disk diffusion, which are fundamental for determining the minimum inhibitory concentration (MIC) and assessing the spectrum of activity of novel antimicrobial agents.[2][3]
Data Presentation: Antimicrobial Activity of 2-Benzoxazolinone Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 2-benzoxazolinone derivatives against a range of pathogenic bacteria and fungi. This data provides a comparative baseline for the expected activity of related compounds. The broth microdilution method is a standard procedure for determining MIC values.[4][5]
Table 1: Antibacterial Activity of 2-Benzoxazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | >100 | >100 | >100 | >100 | [6] |
| 3-Methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | >128 | 128 | >128 | >128 | [4] |
| Amide & 5-chlorobenzimidazole derivatives of 2-benzoxazolinone | 125-250 | Not Tested | 250-500 | Not Tested | [2] |
Table 2: Antifungal Activity of 2-Benzoxazolinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida krusei | Candida parapsilosis | Reference |
| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | 50-100 | 25-50 | 50-100 | [6] |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | >128 | 16 | >128 | [4] |
| 6-substituted 2-benzoxazolinones | 125-650 | Not Tested | Not Tested | [7] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in 96-well microtiter plates.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plate. Typical final concentrations might range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Well with broth and inoculum only.
-
Sterility Control: Well with broth only.
-
Positive Control: Well with broth, inoculum, and a standard antibiotic/antifungal.
-
Solvent Control: Well with broth, inoculum, and the highest concentration of the solvent used.
-
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8]
-
Disk Diffusion Method for Susceptibility Screening
This qualitative method assesses the susceptibility of microorganisms to this compound impregnated on a paper disk.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
QC bacterial strains
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Agar Plates:
-
Use MHA plates with a uniform depth of 4 mm.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Streak the swab evenly across the entire surface of the MHA plate to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Ensure firm contact between the disk and the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Measurement of Zones of Inhibition:
-
Measure the diameter of the zones of complete growth inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Visualizations
Proposed Mechanism of Antimicrobial Action
While the precise signaling pathway for the antimicrobial action of this compound is not fully elucidated, a plausible mechanism, based on the activity of related heterocyclic compounds, involves interaction with and disruption of the microbial cell membrane. This can lead to a cascade of events culminating in cell death.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents [epubl.ktu.edu]
- 6. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Application of 3-Methyl-2-benzoxazolinone in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-benzoxazolinone is a derivative of benzoxazolinone, a class of compounds found naturally in various plants, particularly in the Poaceae family (grasses) like rye, wheat, and maize. These compounds and their derivatives have garnered significant interest in agricultural research due to their diverse biological activities. This document provides detailed application notes and protocols for the use of this compound and related compounds in agricultural research, focusing on their fungicidal, herbicidal (allelopathic), and defoliant properties.
Application Notes
This compound and its analogs exhibit a range of effects on plants and fungi, making them valuable tools for agricultural research and potential candidates for the development of new agrochemicals.
Fungicidal Activity
Benzoxazolinone derivatives have demonstrated significant fungicidal properties against a variety of plant pathogens. They are considered contact chemicals, inhibiting fungal growth upon direct interaction. Research has shown that these compounds can inhibit the spores of fungi such as Fusarium oxysporum and Verticillium dahlia. For instance, a related compound, 2-methylthiobenzoxazole, has been shown to inhibit spores of Verticillium dahlia by 96.4%.[1] Benzoxazolinone has a fungistatic effect on Fusarium nivale at concentrations below 0.5 mg/ml and a fungicidal effect at concentrations above 0.6 mg/ml.[2]
Herbicidal and Allelopathic Activity
Benzoxazolinones are known for their allelopathic properties, where they are released by one plant to inhibit the growth of another. This makes them interesting candidates for natural herbicides. Studies have shown that 3-alkylbenzoxazolinones exhibit herbicidal action during the growing season of various plants. The application of benzoxazolin-2(3H)-one (BOA) has been shown to decrease the length and fresh weight of roots and stems, as well as the fresh weight and area of leaves in soybean plants.[2]
Defoliant Activity
Certain derivatives of benzoxazolinone have been found to act as defoliants, particularly for cotton. It has been reported that 3-alkylbenzoxazolinones can cause up to 70% leaf drop in cotton, which is a desirable characteristic for mechanical harvesting.[1]
Quantitative Data Summary
| Application | Compound/Derivative | Target Organism/Plant | Efficacy/Effect | Reference |
| Fungicidal | 2-methylthiobenzoxazole | Verticillium dahlia | 96.4% spore inhibition | [1] |
| Benzoxazolyl-2-carbamic acid butyl ester | Verticillium dahlia | 65% spore inhibition | [1] | |
| Benzoxazolinone | Fusarium nivale | Fungistatic at < 0.5 mg/ml | [2] | |
| Benzoxazolinone | Fusarium nivale | Fungicidal at > 0.6 mg/ml | [2] | |
| Herbicidal | Benzoxazolin-2-(3H)-one (BOA) | Soybean (Glycine max) | Decreased root and stem length and fresh weight; decreased leaf fresh weight and area. | [2] |
| Defoliant | 3-Alkylbenzoxazolinones | Cotton (Gossypium hirsutum) | Up to 70% leaf drop | [1] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from the mycelium growth rate method.
Objective: To evaluate the in vitro fungicidal activity of this compound against a target plant pathogenic fungus.
Materials:
-
This compound
-
Target fungal pathogen (e.g., Fusarium oxysporum, Verticillium dahlia)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Solvent for the compound (e.g., DMSO, ethanol)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Fungal Cultures: Culture the target fungal pathogen on PDA plates at 25-28°C until the mycelium covers the plate.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to about 45-50°C. Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each PDA plate (both amended and control).
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
Protocol 2: Herbicidal/Allelopathic Bioassay (Seedling Growth Inhibition)
This protocol is designed to assess the phytotoxic effects of this compound on the early growth of a target plant species.
Objective: To determine the herbicidal or allelopathic effect of this compound on the germination and seedling growth of a model plant (e.g., lettuce, radish, or a target weed species).
Materials:
-
This compound
-
Seeds of the target plant species
-
Sterile Petri dishes (90 mm) with filter paper
-
Solvent for the compound (e.g., acetone, ethanol)
-
Distilled water
-
Growth chamber or incubator with controlled light and temperature
-
Ruler
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions in distilled water to obtain the desired test concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). Include a control with the solvent alone at the same concentration as in the highest test solution.
-
Seed Sterilization (Optional but Recommended): Surface sterilize the seeds by rinsing them in 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Bioassay Setup: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish.
-
Sowing: Place a known number of seeds (e.g., 20-30) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber with controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), record the germination percentage, and measure the radicle (root) and hypocotyl (shoot) length of the seedlings.
-
Analysis: Calculate the percentage of inhibition of germination, root length, and shoot length compared to the control.
Protocol 3: Evaluation of Defoliant Activity on Cotton
This protocol provides a general method for assessing the defoliant properties of this compound on cotton plants in a greenhouse setting.
Objective: To evaluate the efficacy of this compound as a defoliant for cotton.
Materials:
-
Potted cotton plants at the appropriate growth stage (e.g., 60% or more open bolls)
-
This compound
-
Surfactant (adjuvant) to improve spray coverage
-
Spray bottle or a small plot sprayer
-
Water
-
Greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation: Grow cotton plants in pots in a greenhouse until they reach the desired maturity for defoliation.
-
Preparation of Spray Solution: Prepare a spray solution of this compound at various concentrations (a dose-response experiment is recommended). Include a surfactant as per the manufacturer's recommendation. Prepare a control solution with water and the surfactant only.
-
Application: Spray the cotton plants thoroughly with the prepared solutions, ensuring complete coverage of the foliage. Apply the treatments to replicate plants for statistical validity.
-
Evaluation: At regular intervals after application (e.g., 7, 14, and 21 days), visually assess and record the percentage of leaf drop (defoliation) for each plant. This can be done by counting the number of leaves present before and after treatment.
-
Data Analysis: Compare the percentage of defoliation between the treated and control plants to determine the efficacy of this compound as a defoliant.
Signaling Pathways and Mechanisms of Action
Inhibition of Lignin Biosynthesis
Benzoxazolinones can interfere with the lignin biosynthesis pathway in plants, leading to growth inhibition. Lignin is a complex polymer that provides structural support to plants. Alterations in its composition can have significant effects on plant development.
Caption: Inhibition of Lignin Biosynthesis by this compound.
Histone Deacetylase (HDAC) Inhibition by Degradation Products
In the soil, benzoxazolinones can be microbially converted to aminophenoxazinones. These degradation products can act as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more open chromatin structure, and altered gene expression, which can ultimately lead to plant growth inhibition.
Caption: HDAC Inhibition Pathway by Aminophenoxazinone.
Experimental Workflow for Evaluating Herbicidal Activity
The following diagram illustrates a typical workflow for assessing the herbicidal potential of this compound.
Caption: Workflow for Herbicidal Activity Bioassay.
References
Application Notes and Protocols for Testing the Herbicidal Efficacy of 3-Methyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-benzoxazolinone is a chemical compound belonging to the benzoxazolinone class, a group of substances known for their diverse biological activities, including potential herbicidal properties. Benzoxazolinones are naturally occurring compounds in some plants, where they play a role in defense against herbivores and pathogens. This document provides a detailed experimental setup for evaluating the herbicidal efficacy of this compound, including protocols for whole-plant bioassays and mechanism of action studies. The information is intended to guide researchers in the systematic assessment of this compound as a potential herbicide.
Data Presentation
The following tables summarize hypothetical quantitative data on the herbicidal efficacy of this compound against common weed species, Redroot Pigweed (Amaranthus retroflexus), a dicot, and Barnyard Grass (Echinochloa crus-galli), a monocot. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.
Table 1: Dose-Response of this compound on Weed Biomass Reduction.
| Concentration (µM) | Amaranthus retroflexus Mean Biomass Reduction (%) ± SD | Echinochloa crus-galli Mean Biomass Reduction (%) ± SD |
| 0 (Control) | 0 ± 0 | 0 ± 0 |
| 10 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 50 | 48.7 ± 3.5 | 35.2 ± 2.9 |
| 100 | 75.3 ± 4.2 | 60.8 ± 3.7 |
| 250 | 92.1 ± 2.8 | 85.4 ± 3.1 |
| 500 | 98.5 ± 1.5 | 95.1 ± 2.2 |
Table 2: IC50 Values for this compound on Key Growth Parameters.
| Parameter | Amaranthus retroflexus IC50 (µM) | Echinochloa crus-galli IC50 (µM) |
| Root Growth Inhibition | 45.8 | 62.3 |
| Shoot Growth Inhibition | 55.2 | 75.1 |
| Chlorophyll Content Reduction | 68.5 | 85.4 |
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for Herbicidal Efficacy
This protocol details a whole-plant bioassay to determine the dose-dependent herbicidal effects of this compound.
1. Plant Material and Growth Conditions:
-
Select certified seeds of Amaranthus retroflexus and Echinochloa crus-galli.
-
Sow seeds in 10 cm pots filled with a sterile potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Germinate and grow plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod, a temperature of 25±2°C, and a relative humidity of 60-70%.
-
Water the plants as needed to maintain soil moisture.
-
Thin seedlings to three per pot after emergence.
2. Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as acetone or DMSO.
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM).
-
The final treatment solutions should contain a small percentage of a surfactant (e.g., 0.1% Tween-20) to ensure uniform application.
-
A control solution should be prepared with the same concentration of solvent and surfactant as the treatment solutions.
3. Herbicide Application:
-
Apply the treatments when the plants have reached the 2-3 true leaf stage.
-
Use a laboratory sprayer to apply the solutions to the foliage of the plants until runoff. Ensure even coverage of all plants.
-
Each treatment (including control) should have at least four replicate pots.
4. Data Collection and Analysis:
-
Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
-
At 14 DAT, harvest the above-ground biomass of each pot.
-
Determine the fresh weight of the biomass.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Calculate the percent biomass reduction relative to the control.
-
Measure the shoot and root length of the harvested plants.
-
Analyze the data using analysis of variance (ANOVA) and a suitable dose-response model to calculate IC50 values.
Protocol 2: Investigation of Photosynthesis Inhibition
This protocol is designed to investigate if this compound acts by inhibiting photosynthesis, a common mode of action for herbicides.
1. Chlorophyll Content Measurement:
-
At 7 DAT from the whole-plant bioassay, collect leaf samples from each treatment group.
-
Extract chlorophyll by incubating a known weight of leaf tissue in 80% acetone in the dark until the tissue is white.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using established equations.[1]
2. Leaf-Disk Flotation Assay:
-
Prepare treatment solutions of this compound as described in Protocol 1.
-
Cut 5 mm leaf disks from young, healthy spinach or bean leaves.
-
Infiltrate the leaf disks with the treatment solutions under a gentle vacuum until they sink.
-
Place the sunken disks in a beaker containing a 0.2% sodium bicarbonate solution.
-
Illuminate the beaker with a light source (e.g., a 100W lamp).
-
Record the time it takes for the leaf disks to float to the surface, which is an indicator of oxygen production from photosynthesis.
-
Inhibition of photosynthesis will result in a longer time to float or a complete failure to float.
Mandatory Visualizations
Caption: Experimental workflow for assessing the herbicidal efficacy of this compound.
Caption: Proposed mechanism of action: Inhibition of the photosynthetic electron transport chain at Photosystem II.
References
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of 3-Methyl-2-benzoxazolinone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 3-Methyl-2-benzoxazolinone, a derivative of 2-benzoxazolinone which has shown a range of pharmacological activities, including antimicrobial effects.[1] The MIC is a fundamental metric in antimicrobial research, defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[2][3][4] The protocols outlined here are based on established methodologies from organizations such as the Clinical and Laboratory Standards Institute (CLSI). The primary method detailed is Broth Microdilution, a widely used technique for its efficiency and quantitative results.[2][5][6][7] An alternative method, Agar Dilution, is also described.
Introduction to this compound and MIC
Benzoxazolinone derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including antibacterial and antifungal properties.[1][8][9][10] Determining the MIC of novel compounds like this compound is a critical first step in assessing their potential as antimicrobial agents.[3] MIC values are essential for evaluating the potency of new compounds, understanding spectra of activity, and providing a basis for further preclinical development.[3][5][11]
The two most common methods for MIC determination are broth dilution and agar dilution.[5][7][12]
-
Broth Dilution: In this method, the antimicrobial agent is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.[5][7] It can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[3][6]
-
Agar Dilution: This method involves incorporating the antimicrobial agent into an agar medium at various concentrations.[5][12] The surface of the agar is then inoculated with the test organisms.[13] It is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[12]
This document will focus on the broth microdilution method due to its widespread use, scalability, and conservation of reagents.
Data Presentation
The quantitative results from the MIC determination should be summarized for clear interpretation and comparison. The table below provides a template for presenting the MIC data for this compound against a panel of clinically relevant bacterial strains.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | e.g., 16 | Vancomycin | e.g., 1 |
| Escherichia coli | ATCC 25922 | e.g., 32 | Ciprofloxacin | e.g., 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., 64 | Gentamicin | e.g., 0.5 |
| Enterococcus faecalis | ATCC 29212 | e.g., 8 | Ampicillin | e.g., 0.5 |
| Candida albicans | ATCC 90028 | e.g., 4 | Fluconazole | e.g., 0.25 |
Note: The values presented are hypothetical examples. Actual MICs must be determined experimentally. The "Reference Antibiotic" column provides a quality control measure and a benchmark for potency.
Experimental Protocol: Broth Microdilution Method
This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials and Reagents
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Test microorganisms (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional, for OD measurement)
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
Preparation of Solutions
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) by dissolving the accurately weighed powder in a minimal amount of DMSO. Ensure complete dissolution. Subsequent dilutions should be made in CAMHB. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting microbial growth.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension in CAMHB to achieve the final required inoculum density of approximately 5 x 10⁵ CFU/mL in each well. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.
-
Assay Procedure
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column (Column 1).
-
Compound Addition: Add 200 µL of the 2X final highest desired concentration of this compound (prepared in CAMHB) to the wells in Column 1.
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from Column 1 to the corresponding wells in Column 2.
-
Mix the contents of Column 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution process across the plate to Column 10.
-
After mixing Column 10, discard 100 µL from this column to ensure all wells (1-10) contain a final volume of 100 µL.
-
-
Control Wells:
-
Column 11 (Growth Control): These wells will contain 100 µL of CAMHB and the bacterial inoculum but no test compound.
-
Column 12 (Sterility Control): These wells will contain 100 µL of CAMHB only, with no inoculum or compound, to check for contamination of the medium.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (prepared in section 3.2) to each well from Column 1 to Column 11. Do not add inoculum to the sterility control wells (Column 12). The final volume in each test and growth control well will be 200 µL.
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[4][6]
Interpretation of Results
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear), as compared to the turbid growth control wells.[2]
-
The sterility control wells should remain clear. The growth control wells should show distinct turbidity.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for MIC determination.
Caption: Workflow for the Broth Microdilution MIC Assay.
Hypothetical Mechanism of Action
While the precise mechanism of this compound is subject to further research, antimicrobial compounds typically interfere with essential cellular processes. The diagram below illustrates potential targets for an antimicrobial agent.
Caption: Potential Bacterial Targets of an Antimicrobial Agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: 3-Methyl-2-benzothiazolinone Hydrazone (MBTH) as a Chromogenic Reagent in Spectrophotometric Analysis
Introduction
3-Methyl-2-benzothiazolinone hydrazone (MBTH) is a versatile chromogenic reagent widely employed in spectrophotometric analysis for the quantitative determination of a diverse range of compounds. Its utility stems from its ability to undergo oxidative coupling reactions with various analytes, including phenols, aromatic amines, and aldehydes, to produce intensely colored products. This property makes MBTH an invaluable tool in pharmaceutical, environmental, and biochemical analysis. The general mechanism involves the oxidation of MBTH, followed by its electrophilic substitution with the analyte, resulting in a colored complex that can be quantified using a spectrophotometer.[1][2]
Principle of Detection
The spectrophotometric methods using MBTH are typically based on an oxidative coupling reaction. In the presence of an oxidizing agent, MBTH is converted into a reactive electrophilic intermediate. This intermediate then couples with electron-rich compounds, such as phenols or aromatic amines, to form a colored product. The intensity of the color produced is directly proportional to the concentration of the analyte, which can be measured at a specific wavelength.
Applications
MBTH has been successfully utilized for the spectrophotometric determination of a variety of analytes:
-
Aromatic Amines: A significant application of MBTH is in the quantification of primary aromatic amines, which are present in many pharmaceutical compounds and industrial chemicals.[3][4][5]
-
Phenolic Compounds: MBTH is a sensitive reagent for the determination of phenols, which are important in environmental monitoring and food analysis.
-
Enzyme Assays: The reagent is also employed in coupled enzyme assays. For instance, it can be used to determine the activity of enzymes like tyrosinase by reacting with the quinone products of the enzymatic reaction.[6]
-
Pharmaceuticals: MBTH-based spectrophotometric methods have been developed for the analysis of various drugs containing primary aromatic amino groups, such as sulfonamides.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various spectrophotometric methods utilizing MBTH for the determination of different analytes.
Table 1: Spectrophotometric Determination of Aromatic Amines
| Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (ppm) |
| 1,4-Phenylenediamine | 562 | 4.7 x 10⁴ | 0.17 - 1.6 |
| 2,4-Diaminotoluene | 562 | 2.0 x 10⁴ | 0.45 - 3.7 |
| 8-Aminoquinoline | 562 | 1.6 x 10⁴ | 0.51 - 3.4 |
| 2-Amino-3-hydroxypyridine | 562 | 1.5 x 10³ | 0.53 - 4.4 |
Data extracted from a study on the spectrophotometric determination of aromatic amines.[3]
Table 2: Spectrophotometric Determination of Sulfa Drugs
| Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Sulfonamide 1 | 565 - 620 | 2.18 x 10³ - 6.32 x 10³ |
| Sulfonamide 2 | 565 - 620 | 2.18 x 10³ - 6.32 x 10³ |
| Sulfonamide 3 | 565 - 620 | 2.18 x 10³ - 6.32 x 10³ |
| Sulfonamide 4 | 565 - 620 | 2.18 x 10³ - 6.32 x 10³ |
| Sulfonamide 5 | 565 - 620 | 2.18 x 10³ - 6.32 x 10³ |
| Sulfonamide 6 | 565 - 620 | 2.18 x 10³ - 6.32 x 10³ |
| Sulfonamide 7 | 565 - 620 | 2.18 x 10³ - 6.32 x 10³ |
Data from a study on the application of MBTH for the determination of certain sulpha drugs.[7]
Experimental Protocols
Protocol 1: General Procedure for the Determination of Aromatic Amines
This protocol provides a general framework for the spectrophotometric determination of aromatic amines using MBTH.
1. Materials and Reagents:
- 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (e.g., 0.3% w/v in distilled water).[2]
- Oxidizing agent solution (e.g., Sodium periodate (NaIO₄) or Ferric chloride (FeCl₃)).
- Standard solutions of the aromatic amine of interest.
- Buffer solution of appropriate pH.
- Spectrophotometer.
- Volumetric flasks and pipettes.
2. Preparation of Standard Solutions:
- Prepare a stock solution of the aromatic amine in a suitable solvent.
- From the stock solution, prepare a series of working standard solutions of known concentrations by serial dilution.
3. Experimental Procedure:
- To a set of volumetric flasks, add a specific volume of each standard solution.
- Add the MBTH reagent solution to each flask.
- Add the oxidizing agent solution to initiate the reaction.
- Adjust the pH of the solution using a suitable buffer.
- Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.
- Dilute the solutions to the mark with distilled water.
- Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The reagent blank is prepared in the same manner but without the analyte.[4]
4. Calibration Curve:
- Plot a graph of absorbance versus the concentration of the standard solutions.
- The resulting calibration curve should be linear over the tested concentration range.
5. Sample Analysis:
- Prepare the sample solution containing the unknown concentration of the aromatic amine.
- Follow the same experimental procedure as for the standard solutions.
- Measure the absorbance of the sample solution.
- Determine the concentration of the analyte in the sample from the calibration curve.
Protocol 2: Determination of Tyrosinase Activity
This protocol describes a continuous spectrophotometric method for determining the monophenolase activity of tyrosinase using MBTH.[6]
1. Principle:
- Tyrosinase catalyzes the oxidation of monophenols to o-quinones.
- The o-quinones produced react with MBTH in a coupling reaction to form a colored adduct that can be monitored spectrophotometrically.[6]
2. Materials and Reagents:
- 3-Methyl-2-benzothiazolinone hydrazone (MBTH) solution.
- Monophenol substrate solution (e.g., phenol, tyramine).
- Tyrosinase enzyme solution.
- Buffer solution (e.g., phosphate buffer).
- Spectrophotometer with a thermostatted cuvette holder.
3. Experimental Procedure:
- In a cuvette, mix the buffer solution, monophenol substrate, and MBTH solution.
- Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
- Initiate the reaction by adding the tyrosinase enzyme solution to the cuvette and mix quickly.
- Immediately start recording the increase in absorbance at the λmax of the MBTH-quinone adduct (typically around 500-505 nm) over time.[6]
4. Calculation of Enzyme Activity:
- The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
- The enzyme activity can be calculated using the molar absorptivity coefficient of the colored adduct.
Visualizations
Caption: General workflow for the spectrophotometric determination of an analyte using MBTH.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmtlm.org [ijmtlm.org]
- 3. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 3-methylbenzothiazolin-2-one hydrazone as a chromogenic reagent for the spectrophotometric determination of certain sulpha drugs - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Methyl-2-benzoxazolinone as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed formulation and application data specifically for 3-Methyl-2-benzoxazolinone are limited in publicly available literature. The following notes and protocols are based on studies of closely related benzoxazolinone and benzoxazinone derivatives and should be adapted and validated for specific research purposes.
Introduction
This compound belongs to the benzoxazolinone class of heterocyclic compounds. Derivatives of benzoxazolinones have demonstrated a range of biological activities, including fungicidal properties against various plant pathogens.[1][2] This document provides an overview of the formulation, potential applications, and suggested protocols for evaluating the fungicidal efficacy of this compound.
Mechanism of Action (Postulated)
The precise mechanism of action for this compound is not extensively documented. However, fungicides with similar core structures often act as multi-site inhibitors or interfere with key cellular processes in fungi.[3] Some benzoxazole derivatives have been shown to inhibit fungal growth by disrupting mitochondrial respiration. For instance, the fungicide fenpicoxamid, a derivative of the natural product UK-2A, acts as a Qi inhibitor, targeting the cytochrome bc1 complex in the mitochondrial respiratory chain.[4] This leads to a rapid loss of mitochondrial membrane potential and subsequent cell death.[4] It is plausible that this compound could share a similar mode of action, though this requires experimental verification.
Signaling Pathway Diagram
Caption: Postulated mechanism of action for this compound.
Formulation
The formulation of a fungicide is critical for its stability, efficacy, and ease of application. Based on a study of the related compound 2-methyl-3,1-(4H)-benzoxazin-4-one, a wettable powder (WP) formulation is a viable option.[5]
3.1. Wettable Powder (WP) Formulation
A wettable powder is a dry formulation that is mixed with water to form a suspension for spraying.
Table 1: Example Wettable Powder Formulation Components
| Component | Purpose | Example Concentration (w/w) |
| This compound | Active Ingredient | 50-60% |
| Wetting Agent | Facilitates wetting | 5-10% |
| Dispersing Agent | Prevents aggregation | 5-10% |
| Carrier (e.g., Kaolin) | Inert filler | To 100% |
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing a wettable powder formulation.
Efficacy and Application
Studies on 3-alkylbenzoxazolinones have shown fungicidal activity against Fusarium oxysporum and Verticillium dahliae.[1][2] A related benzoxazinone derivative has been tested against Sclerotium rolfsii and Rhizoctonia solani.[5]
Table 2: Fungicidal Efficacy of a Related Benzoxazinone Derivative
| Fungal Species | EC50 of Active Ingredient (µg/mL) | EC50 of 54% WP Formulation (µg/mL) |
| Sclerotium rolfsii | 125.0 | 78.0 |
| Rhizoctonia solani | 250.0 | 125.0 |
| Data adapted from a study on 2-methyl-3,1-(4H)-benzoxazin-4-one.[5] |
4.1. In Vitro Antifungal Assay Protocol
This protocol can be used to determine the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.
Materials:
-
This compound (technical grade and formulated)
-
Target fungal cultures (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) as a solvent for the active ingredient
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The formulated product should be suspended in sterile distilled water.
-
Media Preparation: Autoclave PDA and cool to 45-50°C.
-
Amendment of Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and the control (typically <1%). Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25-28°C) until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control, and T is the average diameter of the colony in the treatment.
-
EC50 Determination: Plot the inhibition percentage against the logarithm of the concentration and determine the EC50 value using probit analysis or other suitable statistical software.
Experimental Workflow for In Vitro Antifungal Assay
Caption: Workflow for determining the in vitro antifungal activity.
4.2. In Vivo (Greenhouse/Field) Application Protocol (General Guidance)
This protocol provides a general framework for evaluating the efficacy of this compound under more realistic conditions.
Materials:
-
Healthy host plants susceptible to the target pathogen
-
Formulated this compound
-
Spraying equipment
-
Pathogen inoculum
Procedure:
-
Plant Propagation: Grow healthy plants to a suitable growth stage.
-
Treatment Application: Prepare a spray solution of the formulated product at various concentrations. Apply the treatment to the plants until runoff. Include a water-only control and a commercial standard fungicide control.
-
Inoculation: After the spray has dried, inoculate the plants with a known concentration of the pathogen's spores or mycelial suspension.
-
Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature range).
-
Disease Assessment: After a suitable incubation period, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).
-
Data Analysis: Analyze the disease severity data to determine the efficacy of the treatments compared to the controls.
Concluding Remarks
This compound is a promising candidate for further investigation as a fungicide. The provided notes and protocols, based on related compounds, offer a starting point for systematic evaluation. Future research should focus on elucidating its precise mechanism of action, optimizing its formulation, and conducting comprehensive efficacy trials against a broader range of plant pathogens.
References
- 1. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejppri.eg.net [ejppri.eg.net]
Application Notes and Protocols for Determining the Cytotoxicity of 3-Methyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-benzoxazolinone is a heterocyclic compound with potential applications in various fields.[1] As with any compound intended for biological research or therapeutic development, a thorough assessment of its cytotoxic potential is crucial. These application notes provide detailed protocols for a panel of standard cell-based assays to determine the cytotoxicity of this compound.
While specific cytotoxicity data for this compound is not extensively available in the public domain, the methodologies described herein are robust, widely accepted, and applicable for generating such critical data. The assays detailed include methods to assess metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Caspase-Glo 3/7 assay).
Data Presentation
Quantitative data from the described cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter and should be calculated from dose-response curves.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 24 | Data to be determined |
| HEK293 | MTT | 48 | Data to be determined |
| HeLa | MTT | 24 | Data to be determined |
| HeLa | MTT | 48 | Data to be determined |
| HepG2 | LDH | 24 | Data to be determined |
| HepG2 | LDH | 48 | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cell lines (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation period, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Figure 1: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound
-
Human cell lines (e.g., HepG2, A549)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours of incubation for attachment, treat the cells with serial dilutions of this compound.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Figure 2: Workflow for the LDH cytotoxicity assay.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.
Materials:
-
This compound
-
Human cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with serial dilutions of this compound. Include appropriate controls.
-
Incubate for the desired time period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by comparing the luminescence of treated samples to the untreated control.
Potential Signaling Pathway in Cytotoxicity
The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated if this compound is found to induce this form of cell death.
Figure 3: Generalized apoptosis signaling pathway.
References
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 3-Methyl-2-benzoxazolinone
An Application Note and Protocol for the RP-HPLC Analysis of 3-Methyl-2-benzoxazolinone
Abstract
This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is suitable for the analysis of the compound in bulk materials and formulated products, making it a valuable tool for quality control and research applications. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water, providing a rapid and efficient analysis. The method was validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
1. Introduction
This compound (C₈H₇NO₂) is a heterocyclic compound belonging to the benzoxazolinone class.[1] Derivatives of this scaffold have been investigated for a range of pharmacological activities.[1][2] Consequently, a reliable and validated analytical method is essential for the accurate quantification of this compound in various samples to ensure product quality and support research and development efforts. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high precision and sensitivity.[3] This note presents a fully validated stability-indicating RP-HPLC method for this purpose.
2. Experimental
2.1. Instrumentation and Chemicals
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector was used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was employed for separation.
-
Chemicals: this compound reference standard was of high purity grade. Acetonitrile (HPLC grade), and purified water (Milli-Q or equivalent) were used for the mobile phase and sample preparation.
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. An isocratic elution was chosen for its simplicity and robustness in a quality control environment.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
2.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 20 µg/mL for linearity studies.
3. Method Validation
The developed method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.
3.1. Specificity The specificity of the method was evaluated by injecting the mobile phase (as a blank) and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
3.2. Linearity The linearity was assessed by analyzing five concentrations of the analyte. The calibration curve showed excellent correlation between peak area and concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 105430 |
| 5 | 526980 |
| 10 | 1049550 |
| 15 | 1578120 |
| 20 | 2101300 |
| Correlation Coefficient (R²) | 0.9998 |
3.3. Accuracy and Precision Accuracy was determined by the percent recovery method at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (RSD).
Table 3: Accuracy and Precision Results
| Concentration (µg/mL) | Recovery (%) (n=3) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 99.5 | 0.85 | 1.12 |
| 10 | 100.2 | 0.64 | 0.95 |
| 15 | 99.8 | 0.71 | 1.05 |
3.4. LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 4: Sensitivity of the Method
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
3.5. Robustness The robustness of the method was confirmed by introducing small, deliberate variations in the chromatographic conditions. The results remained unaffected, demonstrating the reliability of the method.
Table 5: Robustness Study Results
| Parameter Varied | Retention Time (min) | Tailing Factor | %RSD of Peak Area |
| Nominal Condition | 4.52 | 1.15 | - |
| Flow Rate (0.9 mL/min) | 4.98 | 1.16 | 0.98 |
| Flow Rate (1.1 mL/min) | 4.11 | 1.14 | 1.05 |
| Mobile Phase (ACN:Water 52:48) | 4.25 | 1.15 | 0.76 |
| Mobile Phase (ACN:Water 48:52) | 4.81 | 1.17 | 0.88 |
| Temperature (28°C) | 4.59 | 1.15 | 0.55 |
| Temperature (32°C) | 4.47 | 1.14 | 0.61 |
A simple, rapid, accurate, and robust RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets all the requirements for a reliable quality control procedure and can be effectively used for routine analysis in research and industrial settings.
Protocol: Standard Operating Procedure for HPLC Analysis of this compound
1.0. Purpose To provide a detailed procedure for the quantitative determination of this compound using RP-HPLC.
2.0. Scope This protocol is applicable to the analysis of this compound in bulk drug and finished product samples.
3.0. Materials and Equipment
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Equipment: HPLC with UV detector, Analytical Balance, Sonicator, Volumetric flasks, Pipettes.
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Column: C18, 250 mm x 4.6 mm, 5 µm.
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Chemicals: this compound Reference Standard, Acetonitrile (HPLC Grade), Purified Water.
4.0. Procedure
4.1. Preparation of Mobile Phase (Acetonitrile:Water, 50:50 v/v)
-
Measure 500 mL of Acetonitrile.
-
Measure 500 mL of Purified Water.
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Mix the two solvents.
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Degas the solution for 15 minutes in a sonicator or by using an online degasser.
4.2. Preparation of Standard Solution (10 µg/mL)
-
Accurately weigh 10 mg of this compound RS into a 100 mL volumetric flask to prepare a 100 µg/mL stock solution.
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Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.
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Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Pipette 10 mL of this stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a 10 µg/mL working standard.
4.3. Preparation of Sample Solution (Target concentration: 10 µg/mL)
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Accurately weigh a quantity of the sample (e.g., powdered bulk drug) equivalent to 10 mg of this compound.
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Transfer the sample to a 100 mL volumetric flask.
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Follow steps 4.2.2 and 4.2.3 to prepare a 100 µg/mL sample stock solution.
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Further dilute this solution as done for the standard to achieve the target concentration of 10 µg/mL.
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Filter the final solution through a 0.45 µm syringe filter before injection.
4.4. HPLC System Setup and Analysis
-
Set up the HPLC system according to the conditions in Table 1.
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Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
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Perform a blank injection (mobile phase) to ensure no interferences.
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Inject the standard solution six times to check for system suitability. The %RSD for the peak areas should be ≤ 2.0%.
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Inject the sample solutions in duplicate.
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Inject a standard solution after every 6-10 sample injections to monitor system consistency.
5.0. Calculation Calculate the amount of this compound in the sample using the following formula:
Amount (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
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Area_Sample is the average peak area of the sample injections.
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Area_Standard is the average peak area of the standard injections.
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Conc_Standard is the concentration of the standard solution.
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Conc_Sample is the nominal concentration of the sample solution.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for developing and validating an HPLC method for pharmaceutical analysis.
Caption: HPLC Method Development and Validation Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2-benzoxazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-2-benzoxazolinone, a key intermediate in pharmaceutical research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-methylation of 2-benzoxazolinone to yield this compound.
Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge and can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Deprotonation: The nitrogen atom of 2-benzoxazolinone needs to be deprotonated to become nucleophilic. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
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Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure you are using at least one equivalent of the base.
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Poor Quality of Reagents: The purity of 2-benzoxazolinone, the methylating agent, and the solvent can significantly impact the reaction.
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Solution: Use freshly purified starting materials and dry, anhydrous solvents. Moisture can quench the base and hydrolyze the methylating agent.
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Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
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Solution: Experiment with a range of temperatures. While room temperature might be a starting point, heating the reaction mixture may be necessary to drive it to completion. However, excessive heat can lead to side product formation.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.
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Q2: I am observing a significant amount of a side product in my reaction mixture. What could it be and how can I minimize its formation?
A2: The most common side product in this reaction is the O-methylated isomer, 2-methoxybenzoxazole. This occurs because the oxygen atom of the amide group can also be alkylated.
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Favoring N-alkylation over O-alkylation:
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Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation. Using a base like sodium hydride in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can increase the nucleophilicity of the nitrogen atom.
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Counter-ion Effect: The nature of the cation from the base can influence the reaction's regioselectivity. Sodium and potassium ions can coordinate with the oxygen atom, making the nitrogen more available for alkylation.
-
-
Minimizing Other Side Reactions:
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Di-methylation: If using a very strong base and an excess of the methylating agent, di-methylation at other positions on the aromatic ring can occur, although this is less common. Use stoichiometric amounts of the methylating agent to avoid this.
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Q3: My purification of this compound is proving difficult. What are the best practices for isolating the pure product?
A3: Effective purification is crucial for obtaining a high-purity product.
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Work-up Procedure:
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After the reaction is complete, quench the reaction mixture carefully, for example, by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
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Wash the organic layer with brine to remove any remaining aqueous phase.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Purification Techniques:
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Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to find the one that gives the best crystal formation and purity.
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Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.
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Data Presentation
The following tables summarize key reaction parameters and their impact on the yield of this compound, based on general principles of N-alkylation of amides.
Table 1: Effect of Base on N-Methylation Yield
| Base | Solvent | Temperature (°C) | Typical Yield | Selectivity (N- vs. O-alkylation) |
| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | Moderate | Moderate |
| Sodium Hydride (NaH) | DMF | 0 to RT | High | High |
| Sodium Hydroxide (NaOH) | Ethanol/Water | RT | Low to Moderate | Low |
| Potassium tert-butoxide (t-BuOK) | THF | 0 to RT | High | High |
Table 2: Effect of Methylating Agent on Reaction Outcome
| Methylating Agent | Reactivity | Common Side Products | Safety Considerations |
| Methyl Iodide (CH₃I) | High | O-alkylation | Toxic, handle in a fume hood |
| Dimethyl Sulfate ((CH₃)₂SO₄) | High | O-alkylation | Highly toxic and carcinogenic |
| Methyl Tosylate (CH₃OTs) | Moderate | Less O-alkylation | Less volatile than methyl iodide |
| Trimethyl Phosphate ((CH₃O)₃PO) | Low | Fewer side products | Lower toxicity |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the N-methylation of 2-benzoxazolinone.
Materials:
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2-Benzoxazolinone
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Sodium Hydride (NaH, 60% dispersion in mineral oil)
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Methyl Iodide (CH₃I)
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Anhydrous Dimethylformamide (DMF)
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Ethyl Acetate
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Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-benzoxazolinone.
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Add anhydrous DMF to dissolve the starting material.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Purification of 3-Methyl-2-benzoxazolinone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methyl-2-benzoxazolinone by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on procedures for structurally similar compounds, an ethanol/water mixture is a highly effective solvent system for the recrystallization of this compound. Ethanol is a good solvent in which the compound is soluble when hot, while water acts as an anti-solvent, reducing its solubility as the solution cools, which promotes crystal formation. A common starting point is 95% ethanol.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 87-88°C.[1] A sharp melting point within this range is a good indicator of purity.
Q3: How can I determine the optimal solvent ratio for a mixed solvent system like ethanol/water?
A3: The optimal ratio can be determined through small-scale solubility tests. Start by dissolving a small amount of your crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until you observe the first sign of persistent cloudiness (the saturation point). This will give you a good starting ratio for your bulk recrystallization.
Q4: What are the key characteristics of a good recrystallization solvent?
A4: A good recrystallization solvent should:
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Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.
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Dissolve impurities well at all temperatures or not at all.
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Not react with the compound being purified.
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Be sufficiently volatile to be easily removed from the purified crystals.
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Have a boiling point below the melting point of the compound to prevent "oiling out".
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. |
| "Oiling out" occurs (a liquid layer forms instead of crystals). | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution above its melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. |
| The yield of purified crystals is low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent, which can be boiled off later. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| The recrystallized product is still impure (e.g., has a low or broad melting point). | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities present. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 2. Re-crystallize the product using a different solvent or solvent system. Consider a preliminary purification step like column chromatography if impurities are significant. |
| The crystals are colored. | Colored impurities are present in the crude material. | Before cooling the hot, dissolved solution, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. |
Estimated Solubility of this compound
The following table provides an estimated qualitative solubility profile for this compound in common laboratory solvents. This is based on general principles for compounds with similar structures. Experimental verification is recommended for precise applications.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Water | Insoluble | Very Slightly Soluble | Poor (can be used as an anti-solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good (often used in a mixture with water) |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor (may be too good of a solvent) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Potentially Good |
| Toluene | Slightly Soluble | Soluble | Potentially Good |
| Heptane/Hexane | Insoluble | Sparingly Soluble | Potentially Good (may require a co-solvent) |
Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol outlines a general procedure for the purification of this compound.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
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Activated Charcoal (optional, for colored impurities)
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Erlenmeyer flasks
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Hotplate/stirrer
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Büchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture on a hotplate with stirring. Continue to add the hot ethanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes with stirring.
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Hot Filtration (if charcoal was used or if insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by pouring some hot ethanol through it. Quickly filter the hot solution containing the dissolved product. This step removes the activated charcoal and any other insoluble impurities.
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Crystallization: If you performed a hot filtration, gently boil the filtrate to remove any excess solvent until you observe the formation of a few crystals at the surface. If no filtration was needed, proceed to the next step. Add hot water dropwise to the hot ethanol solution until the solution becomes faintly and persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the approximate ratio determined for crystallization) to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).
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Analysis: Determine the yield and measure the melting point of the dried, purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
stability issues and degradation of 3-Methyl-2-benzoxazolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of 3-Methyl-2-benzoxazolinone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable heterocyclic compound.[1][2] Thermochemical studies indicate that in the gaseous phase, it is less stable than its parent compound, 2-benzoxazolinone.[1][2][3] Like many organic molecules, its stability can be influenced by environmental factors such as pH, temperature, and light exposure. While specific kinetic data for its degradation under various conditions is not extensively documented, understanding its potential degradation pathways is crucial for experimental design and data interpretation.
Q2: How does pH affect the stability of this compound?
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Acidic conditions: Protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.
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Basic conditions: Hydroxide ions can directly attack the carbonyl carbon, leading to cleavage of the ester-like bond and ring opening.
It is recommended to use neutral or near-neutral pH conditions when prolonged stability in aqueous solution is required. If experiments must be conducted at acidic or basic pH, it is advisable to perform control experiments to assess the extent of degradation over the experimental timeframe.
Q3: Is this compound sensitive to light?
Photodegradation is a potential degradation pathway for many organic compounds containing aromatic rings and heteroatoms. While specific photostability studies on this compound are limited, it is prudent to assume it may have some sensitivity to UV and possibly visible light. To minimize the risk of photolytic degradation, it is recommended to:
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Store the compound in amber vials or protected from light.
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Conduct experiments in low-light conditions or using amber-colored glassware when possible.
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Include a "dark" control in photochemical experiments to differentiate between light-induced and thermal degradation.
Q4: What is the thermal stability of this compound?
Thermochemical data for this compound is available, providing information on its enthalpy of formation and sublimation.[1][2] While it is a solid with a defined melting point, prolonged exposure to elevated temperatures can lead to thermal decomposition. The specific degradation pathway and products will depend on the temperature and atmosphere (e.g., presence of oxygen). For most laboratory applications at or near room temperature, thermal degradation is not expected to be a significant issue. However, for applications involving high temperatures, such as in gas chromatography inlets or thermal desorption studies, the potential for degradation should be considered.
Q5: In which common laboratory solvents is this compound soluble?
While exhaustive solubility data is not available in the provided search results, based on its chemical structure (a moderately polar organic molecule), this compound is expected to be soluble in a range of common organic solvents. These likely include:
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Acetonitrile
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Ethanol
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Methanol
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Dichloromethane
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Chloroform
Its solubility in water is expected to be low. When preparing stock solutions, it is advisable to start with a small amount of solvent and sonicate if necessary. For aqueous experiments, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into the aqueous medium is a common practice.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Potential Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
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Verify Compound Purity:
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Before use, confirm the purity of your this compound stock using an appropriate analytical method such as HPLC-UV, LC-MS, or NMR.
-
Compare the obtained data with reference spectra if available.
-
-
Assess Stability Under Experimental Conditions:
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Run a control experiment where this compound is subjected to the full experimental conditions (solvent, pH, temperature, light exposure) but without other reactants.
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Analyze the sample at the beginning and end of the typical experimental duration to check for the appearance of degradation products.
-
-
Optimize Experimental Parameters:
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pH: If hydrolysis is suspected, adjust the pH of the reaction medium to be as close to neutral as possible.
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Temperature: If the experiment involves heating, try running it at a lower temperature for a longer duration.
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Light: Protect the experiment from light by using amber glassware or covering the reaction vessel with aluminum foil.
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Issue 2: Appearance of unknown peaks in chromatograms (HPLC, GC).
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks:
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Use LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues about the molecular weight of the degradation products.
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If the degradation products can be isolated, use NMR spectroscopy to elucidate their structures.
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Investigate Potential Degradation Pathways:
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Hydrolysis: Look for peaks corresponding to the ring-opened product, N-methyl-2-aminophenol.
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Oxidation: In the presence of oxidizing agents or air and light, oxidative degradation products could form.
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Photodegradation: Exposure to UV light may lead to various photoproducts.
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-
Implement a Stability-Indicating Analytical Method:
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Develop or use an HPLC method that can separate the parent this compound from its potential degradation products. This will allow you to monitor the stability of the compound accurately.
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Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21892-80-8 | [4] |
| Molecular Formula | C₈H₇NO₂ | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 87-88 °C | [5] |
| Boiling Point | 290 °C | [5] |
Table 2: Thermodynamic Data for this compound (at T = 298.15 K)
| Parameter | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (gas) | -113.1 ± 3.2 | kJ·mol⁻¹ | [1][3] |
| Standard Molar Enthalpy of Sublimation | 90.3 ± 0.6 | kJ·mol⁻¹ | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
This protocol provides a framework for evaluating the stability of this compound at different pH values.
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Preparation of Buffer Solutions: Prepare buffers at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
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Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Incubation:
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Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
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Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
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Protect the solutions from light.
-
-
Sampling and Analysis:
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Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Immediately quench any reaction by neutralizing the sample if necessary.
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Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant and half-life.
Protocol 2: General Procedure for Assessing Photostability
This protocol is based on ICH Q1B guidelines for photostability testing.
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Sample Preparation:
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Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a solid sample by placing a thin layer of the compound in a petri dish.
-
-
Exposure:
-
Expose the samples to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.
-
-
Analysis:
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After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.
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Compare the chromatograms to identify any degradation products formed due to light exposure.
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Determine the percentage of degradation.
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Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
optimizing reaction conditions for 3-Methyl-2-benzoxazolinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-2-benzoxazolinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of 2-benzoxazolinone (the precursor) low?
Answer: Low yields of the 2-benzoxazolinone precursor, often synthesized from 2-aminophenol, can be attributed to several factors:
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Incomplete cyclization: The ring-closure to form the benzoxazolinone ring may be inefficient.
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Side reactions: The formation of polymeric byproducts or alternative reaction pathways can reduce the yield of the desired product.
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Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are critical for maximizing yield.
Troubleshooting Workflow for Low Precursor Yield
Caption: A logical workflow for troubleshooting low yields in 2-benzoxazolinone synthesis.
Question 2: What are the common side products in the methylation of 2-benzoxazolinone?
Answer: The methylation of 2-benzoxazolinone to form this compound can sometimes lead to the formation of O-methylated byproducts or unreacted starting material remaining. The choice of methylating agent and reaction conditions will significantly influence the outcome.
Question 3: My final product, this compound, is difficult to purify. What are the recommended purification methods?
Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities. Common purification techniques include:
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Recrystallization: Using a suitable solvent system, such as ethanol or a mixture of chloroform and petroleum ether, can effectively purify the product.
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Column Chromatography: Silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane) is a reliable method for separating the desired product from impurities.
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Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.
Question 4: I am observing incomplete conversion of 2-benzoxazolinone to this compound. What should I do?
Answer: Incomplete methylation can be due to several factors:
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Insufficient methylating agent: Ensure the correct stoichiometry of the methylating agent is used.
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Reaction time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound typically involve a two-step process:
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Synthesis of 2-benzoxazolinone: This is commonly achieved through the cyclization of 2-aminophenol with a carbonyl source like urea or diethyl carbonate.
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N-methylation of 2-benzoxazolinone: The subsequent step involves the methylation of the nitrogen atom of the 2-benzoxazolinone ring using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Q2: What are the key reaction parameters to control for optimizing the yield of this compound?
A2: To maximize the yield, it is crucial to carefully control the following parameters:
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Temperature: Both the cyclization and methylation steps are sensitive to temperature.
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Reaction Time: Monitoring the reaction to completion is essential to avoid incomplete conversion or byproduct formation.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the efficiency of the methylation step.
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Purity of Starting Materials: Using high-purity 2-aminophenol and methylating agents is vital for a clean reaction and higher yield.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoxazolinone from 2-Aminophenol and Urea
This protocol describes a common method for the synthesis of the 2-benzoxazolinone precursor.
Materials:
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2-Aminophenol
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Urea
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Ethylene glycol (solvent)
Procedure:
-
A mixture of 2-aminophenol and urea in a 1:1.2 molar ratio is heated in ethylene glycol.
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The reaction mixture is heated to a temperature of 140-160 °C and maintained for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
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The crude product is collected by filtration, washed with water, and dried.
-
The crude 2-benzoxazolinone can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound by N-Methylation
This protocol details the methylation of 2-benzoxazolinone.
Materials:
-
2-Benzoxazolinone
-
Dimethyl sulfate (methylating agent)
-
Potassium carbonate (base)
-
Acetone (solvent)
Procedure:
-
2-Benzoxazolinone is dissolved in acetone in a round-bottom flask.
-
Potassium carbonate is added to the solution, and the mixture is stirred.
-
Dimethyl sulfate is added dropwise to the suspension at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and their impact on the yield of 2-benzoxazolinone and this compound.
Table 1: Optimization of 2-Benzoxazolinone Synthesis
| Entry | Carbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Urea | Ethylene Glycol | 150 | 3 | ~85 |
| 2 | Diethyl Carbonate | Toluene | 110 | 6 | ~80 |
| 3 | Phosgene | Toluene | 0-25 | 2 | >90 |
Table 2: Optimization of this compound Synthesis
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 5 | ~92 |
| 2 | Methyl iodide | NaH | DMF | 25 | 3 | ~95 |
| 3 | Dimethyl carbonate | DBU | N/A | 120 | 8 | ~88 |
General Synthesis Pathway
Caption: A diagram illustrating the two-step synthesis of this compound.
troubleshooting low bioactivity in 3-Methyl-2-benzoxazolinone derivatives
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering low bioactivity with 3-Methyl-2-benzoxazolinone derivatives and related compounds. The principles and troubleshooting steps outlined are broadly applicable to a wide range of small molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower-than-expected bioactivity from our this compound derivative. What are the common causes?
A1: Low bioactivity of a small molecule inhibitor can stem from several factors. The most common causes include issues with the compound itself, such as chemical degradation, low solubility, or precipitation, and problems with the experimental setup.[1] It is also crucial to consider the initial purity of the compound and whether it is interacting non-specifically with components in your assay medium.[1]
Q2: How can we determine if our compound stock solution has degraded?
A2: Proper storage is critical for maintaining the integrity of small molecule inhibitors.[1] The most direct method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from any degradation products. A significant decrease in the peak corresponding to your compound and the appearance of new peaks would confirm degradation.[1]
Q3: What are the best practices for storing our derivatives to prevent degradation?
A3: For maximum stability, solid compounds should be stored in a cool, dark, and dry place. Stock solutions, typically dissolved in DMSO, should be stored at or below -20°C, with -80°C being recommended for long-term storage.[1] It is also critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q4: Our compound has poor aqueous solubility. How can this affect our results and how can we improve it?
A4: Poor aqueous solubility is a very common challenge for heterocyclic compounds like benzoxazolinone derivatives and can lead to low bioavailability and apparent low activity in assays.[2][3] If the compound precipitates in your aqueous assay buffer, its effective concentration will be much lower than intended. Strategies to improve solubility include modifying the compound's structure to add hydrophilic groups, using co-solvents like ethanol, or employing formulation techniques with surfactants or cyclodextrins.[2][4][5]
Q5: Could the issue be with our cell-based assay rather than the compound itself?
A5: Yes, cell-based assays have many variables that can lead to inconsistent or misleading results.[6] Key factors to consider include cell health and passage number, density of cells plated, "edge effects" in microtiter plates, and potential interference from components in the culture media, such as phenol red, which can affect fluorescence-based readouts.[7][8] The cellular context is complex, and ensuring the compound is cell-permeable and reaches its target is crucial.[9]
Troubleshooting Guides
Systematic Troubleshooting of Low Bioactivity
If you are experiencing low or no activity with your this compound derivative, follow this systematic guide to identify and resolve the issue. The first step is always to assess the integrity of your stock solution before investigating more complex assay parameters.[1]
Data Presentation: Strategies for Solubility Enhancement
Poor solubility can be addressed using several formulation strategies. The choice depends on the compound's properties and the requirements of the experimental system.[2][3]
| Strategy | Agent Example | Typical Starting Concentration | Key Considerations |
| Co-solvents | Ethanol, DMSO | 0.1% - 5% (v/v) | Must be compatible with the assay; can cause cell stress at high concentrations. |
| Surfactants | Tween-80, Cremophor EL | 0.1% - 2% (w/v) | Forms micelles to encapsulate the compound; can interfere with some biological processes. |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD | 1% - 10% (w/v) | Forms inclusion complexes; can improve stability upon dilution.[3] |
| pH Adjustment | HCl, NaOH | Varies | Effective if the compound has ionizable groups; must maintain physiological pH in cell-based assays. |
Data Presentation: Example Bioactivity Data
Bioactivity is often reported as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC50) for enzyme inhibitors. Below is a table with representative MIC values for illustrative purposes, based on published data for benzoxazolinone derivatives against various microbes.[10]
| Compound Derivative | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | 62.5 | 125 | 62.5 |
| 3-(4-bromobenzoylmethyl)-2-benzoxazolinone | 31.25 | 62.5 | 31.25 |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | 125 | 250 | 125 |
Experimental Protocols
Protocol 1: Assessment of Stock Solution Integrity by HPLC
This protocol outlines a general method to check the purity and concentration of your compound stock solution.[1]
-
Objective: To quantify the concentration and assess the purity of the this compound derivative stock solution.
-
Materials:
-
Analytical HPLC system with UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Compound stock solution (e.g., 10 mM in DMSO).
-
Fresh, high-purity solid compound for standard curve.
-
-
Methodology:
-
Standard Preparation: Prepare a calibration curve by making a dilution series (e.g., 0.1, 0.5, 1, 5, 10 µM) from a freshly prepared stock of the solid compound.
-
Sample Preparation: Dilute an aliquot of the stock solution to be tested to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for the compound.
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the samples.
-
Run a gradient elution method (e.g., 5% to 95% B over 10 minutes).[1]
-
-
Data Analysis:
-
Integrate the peak area corresponding to the parent compound.
-
Compare the peak area of the test sample to the calibration curve to determine its concentration.
-
Calculate purity by dividing the parent peak area by the total area of all observed peaks. Purity below 95% suggests degradation.[1]
-
-
Protocol 2: General Cell-Based Assay Workflow
This diagram illustrates the typical workflow for a cell-based assay designed to test the effect of a compound on cell viability or another cellular process.
References
- 1. benchchem.com [benchchem.com]
- 2. contractpharma.com [contractpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. focus.gbo.com [focus.gbo.com]
- 8. selectscience.net [selectscience.net]
- 9. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility problems of 3-Methyl-2-benzoxazolinone in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Methyl-2-benzoxazolinone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
This compound is a heterocyclic organic compound.[1][2][3] Like many small molecules used in drug discovery and biological research, it can exhibit poor aqueous solubility. This is a significant concern because for a compound to be active in a biological assay, it must typically be in a dissolved state to interact with its target (e.g., enzymes, receptors, cells). Undissolved particles can lead to inaccurate and unreliable assay results, including underestimation of potency and false negatives.
Q2: What are the general solubility characteristics of this compound?
Q3: What are the initial steps I should take when I encounter a solubility problem with this compound?
The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose as it is a powerful solvent for a wide range of organic compounds and is miscible with water and most organic liquids.[5][6] From this stock, you can then make serial dilutions into your aqueous assay buffer. Pay close attention to any signs of precipitation upon dilution.
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution into aqueous assay buffer.
-
Possible Cause: The concentration of this compound in the final assay solution exceeds its aqueous solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Solutions:
-
Decrease the final concentration: Test a lower final concentration of this compound in your assay.
-
Increase the DMSO concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1% or 2%) can help maintain solubility. Be sure to include a vehicle control with the same final DMSO concentration.
-
Use a co-solvent: In addition to DMSO, other water-miscible organic solvents like ethanol can be used. Preparing the stock in a mixture of solvents might improve solubility upon aqueous dilution.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer might enhance its solubility. However, ensure the new pH is compatible with your assay system.
-
Use of surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help solubilize hydrophobic compounds. This is more suitable for biochemical assays than cell-based assays, as surfactants can be toxic to cells at higher concentrations.
-
Sonication: Briefly sonicating the solution after dilution can help to break down small aggregates and improve dissolution.
-
Issue 2: Assay results are inconsistent or not reproducible.
-
Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations. It could also be forming aggregates that interfere with the assay.
-
Solutions:
-
Visual Inspection: Before and after the assay, carefully inspect the assay plates (e.g., under a microscope) for any signs of precipitation.
-
Solubility Check: Perform a simple solubility test by preparing the final concentration of this compound in the assay buffer and observing it over the same time course as your experiment for any precipitation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment.
-
Pre-dissolving: Ensure the compound is fully dissolved in the stock solvent before further dilutions. Gentle warming or vortexing can aid this process.
-
Quantitative Solubility Data (Estimated)
The following table provides estimated solubility values for this compound in common laboratory solvents. Note: These are estimations based on the properties of structurally similar compounds and should be experimentally verified.
| Solvent/Buffer | Estimated Solubility (mg/mL) | Estimated Solubility (mM) | Notes |
| DMSO | > 50 | > 335 | A good solvent for creating high-concentration stock solutions. |
| Ethanol | ~10-20 | ~67-134 | Can be used as a co-solvent. |
| Methanol | ~10-20 | ~67-134 | Another potential co-solvent. |
| Water | < 0.1 | < 0.67 | Expected to have very low aqueous solubility. |
| PBS (pH 7.4) | < 0.1 | < 0.67 | Similar to water, low solubility is expected. |
| Tris Buffer (pH 7.4) | < 0.1 | < 0.67 | Low solubility is anticipated in aqueous buffers. |
Molecular Weight of this compound: 149.15 g/mol [1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.49 mg of this compound powder.
-
Dissolving: Add 100 µL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Assay Buffer
-
Thaw Stock: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize precipitation. Mix immediately and thoroughly by vortexing or pipetting.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤ 1%).
Visualizations
Caption: A typical experimental workflow for using this compound in assays.
Caption: A logic diagram for troubleshooting common solubility issues.
References
Technical Support Center: Synthesis of 3-Methyl-2-benzoxazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
N-methylation of 2-benzoxazolinone: This is a direct approach where 2-benzoxazolinone is reacted with a methylating agent.
-
Cyclization of an N-methylated precursor: This involves synthesizing an N-methylated ortho-aminophenol derivative and then forming the oxazolinone ring.
Q2: What are the primary side reactions I should be aware of during the N-methylation of 2-benzoxazolinone?
A2: The primary side reactions of concern are:
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O-methylation: Competition between N-methylation and O-methylation can lead to the formation of the isomeric byproduct, 2-Methoxybenzoxazole.
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Ring-opening: Under strongly basic conditions, the lactone ring of the benzoxazolinone is susceptible to hydrolysis, leading to the formation of N-(2-hydroxyphenyl)-N-methyl-carbamate salts or related degradation products.
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Multiple methylations: Although less common for this substrate, over-methylation can occur with highly reactive methylating agents.
Q3: How can I minimize the formation of the O-methylated byproduct?
A3: To favor N-methylation over O-methylation, consider the following strategies[1]:
-
Choice of Methylating Agent: "Hard" methylating agents, such as dimethyl sulfate and methyl triflate, tend to favor O-alkylation of amides, while "softer" agents like methyl iodide favor N-alkylation[1].
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are commonly used and can influence the reaction's selectivity.
-
Base Selection: The choice of base is critical. Weaker bases that do not fully deprotonate the amide may favor N-methylation. The use of bases like potassium carbonate is common.
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Temperature Control: Running the reaction at lower temperatures can often improve selectivity.
Q4: What causes ring-opening of the benzoxazolinone, and how can it be prevented?
A4: The benzoxazolinone ring can open via hydrolysis of the cyclic carbamate ester linkage. This is more likely to occur under strongly basic or acidic conditions, especially in the presence of water and at elevated temperatures. To prevent this:
-
Use anhydrous reaction conditions.
-
Employ milder bases when possible.
-
Avoid excessive heating for prolonged periods.
-
During workup, neutralize the reaction mixture carefully and avoid strongly acidic or basic aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction.- Significant side product formation (O-methylation or ring-opening).- Loss of product during workup and purification. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Optimize the choice of base and methylating agent to improve selectivity (see FAQ A3).- Ensure anhydrous conditions to prevent hydrolysis.- Use a careful extraction and purification procedure. |
| Presence of a significant amount of an isomeric byproduct (likely 2-Methoxybenzoxazole) | - Reaction conditions favor O-methylation. | - Switch to a "softer" methylating agent like methyl iodide[1].- Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents.- Lower the reaction temperature. |
| Formation of water-soluble byproducts, leading to low isolated yield | - Ring-opening of the benzoxazolinone due to hydrolysis. | - Use anhydrous solvents and reagents.- Employ a non-aqueous workup if possible.- If an aqueous workup is necessary, perform it quickly at low temperatures and with careful pH control. |
| Difficult purification of the final product | - Presence of unreacted starting material and multiple byproducts. | - Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material.- Optimize reaction conditions to minimize the number of side products.- Employ column chromatography with an appropriate solvent system for purification. |
Experimental Protocols
Protocol 1: N-methylation of 2-Benzoxazolinone with Dimethyl Sulfate
This protocol is a general guideline and may require optimization.
Materials:
-
2-Benzoxazolinone
-
Dimethyl Sulfate (DMS) - Caution: Highly toxic and carcinogenic.
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Ice-water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-benzoxazolinone (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2 equivalents) and optionally, a catalytic amount of TBAB.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethyl sulfate (1.1-1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the crude product and hydrolyze excess DMS.
-
Extract the aqueous mixture with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Visualizations
Reaction Pathway: N-methylation of 2-Benzoxazolinone and Side Reactions
Caption: N-methylation pathway and potential side reactions.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-2-benzoxazolinone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Methyl-2-benzoxazolinone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most prevalent and scalable routes start from 2-aminophenol. Key methods include:
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Cyclization with a phosgene equivalent followed by N-methylation: This involves reacting 2-aminophenol with a carbonylating agent like triphosgene or 1,1'-carbonyldiimidazole (CDI) to form 2-benzoxazolinone, which is subsequently methylated.
-
Direct synthesis from N-methyl-2-aminophenol: If the starting material is available, its cyclization with a phosgene equivalent can directly yield the final product.
-
Reaction with methyl chloroformate: A one-pot approach where 2-aminophenol is reacted with methyl chloroformate in the presence of a base.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include:
-
Exothermic Reactions: The cyclization step, particularly with highly reactive carbonylating agents, can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.
-
Handling of Hazardous Reagents: Reagents like phosgene, triphosgene, and methyl chloroformate are toxic and corrosive. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.
-
Solvent Safety: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and use in well-ventilated areas away from ignition sources.
Q3: How does the choice of solvent impact the reaction at a larger scale?
A3: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, consider solvents with:
-
A high boiling point to allow for a wider temperature range and better heat control.
-
Good solubility for all reactants and intermediates to ensure a homogeneous reaction mixture.
-
Ease of removal during workup and purification.
-
A favorable safety and environmental profile.
Q4: What are the recommended analytical techniques for monitoring reaction progress and ensuring product quality?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Melting Point: As a simple and effective indicator of product purity.
Experimental Protocols
Synthesis of this compound from 2-Aminophenol and Methyl Chloroformate
This protocol describes a representative one-pot synthesis suitable for laboratory and pilot scales.
Materials:
-
2-Aminophenol
-
Methyl Chloroformate
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for workup)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Buchner funnel).
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Charge the reactor with 2-aminophenol and toluene. Begin stirring to form a slurry.
-
Base Addition: Cool the mixture to 0-5 °C. Slowly add triethylamine via the addition funnel, maintaining the temperature below 10 °C.
-
Methyl Chloroformate Addition: Slowly add methyl chloroformate to the reaction mixture, keeping the internal temperature between 5-15 °C. The reaction is exothermic, so careful control of the addition rate is crucial.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.
DOT Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables present representative data for the synthesis of this compound at different scales, highlighting the impact of key process parameters.
Table 1: Effect of Scale on Reaction Time and Yield
| Scale | 2-Aminophenol (g) | Toluene (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Lab (250 mL flask) | 10.9 | 100 | 2.5 | 88 | >99 |
| Pilot (10 L reactor) | 500 | 5000 | 4.0 | 85 | >98 |
Table 2: Influence of Reaction Temperature on Purity
| Temperature (°C) | Reaction Time (h) | Purity (HPLC, %) | Key Impurity (%) |
| 40 | 6 | 98.5 | 0.5 |
| 60 | 3 | 99.2 | 0.3 |
| 80 | 1.5 | 97.8 | 1.2 (thermal degradation) |
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup or recrystallization. - Side reactions. | - Extend reaction time or slightly increase temperature, monitoring for impurity formation. - Optimize extraction and recrystallization solvent volumes and temperatures. - Ensure slow, controlled addition of reagents to minimize side product formation. |
| Product is Off-Color (e.g., yellow or brown) | - Presence of unreacted 2-aminophenol or its oxidation products. - Thermal degradation. | - Ensure the reaction goes to completion. - Purify the crude product with activated carbon treatment before recrystallization. - Avoid excessive heating during the reaction and purification. |
| Difficult Filtration of Product | - Very fine crystals formed during recrystallization. | - Allow the solution to cool more slowly during recrystallization to encourage the growth of larger crystals. - Experiment with different recrystallization solvents or solvent mixtures. |
| Exotherm during Reagent Addition | - Addition rate is too fast. - Inefficient mixing or cooling. | - Reduce the addition rate of the electrophile (e.g., methyl chloroformate). - Ensure the reactor's cooling system is functioning optimally and that the stirring is vigorous enough to ensure rapid heat dissipation. |
DOT Diagram for Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in the synthesis of this compound.
Technical Support Center: Enhancing the Antifungal Spectrum of 3-Methyl-2-benzoxazolinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antifungal spectrum of 3-Methyl-2-benzoxazolinone.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis, screening, and mechanistic studies of this compound and its derivatives.
1. Synthesis of this compound Derivatives
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature. - Use a more efficient catalyst or increase catalyst loading. |
| Degradation of starting materials or product. | - Purify starting materials before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use milder reaction conditions. | |
| Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of all reactants. | |
| Formation of multiple byproducts | Non-specific reactions occurring. | - Optimize the reaction temperature to favor the desired product. - Use a more selective catalyst. - Purify intermediates at each step of a multi-step synthesis. |
| Impure starting materials. | - Characterize the purity of starting materials using techniques like NMR or mass spectrometry before use. | |
| Difficulty in product purification | Product co-elutes with impurities during chromatography. | - Try different solvent systems for column chromatography. - Consider alternative purification methods like recrystallization or preparative HPLC. |
| Product is an oil and does not crystallize. | - Attempt to form a salt of the product if it has acidic or basic functional groups. - Try co-crystallization with a suitable agent. |
2. Antifungal Susceptibility Testing
| Issue | Possible Cause | Troubleshooting Steps |
| Poor solubility of the test compound in the assay medium | The compound is highly lipophilic. | - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay medium. Ensure the final solvent concentration does not affect fungal growth. - Use solubilizing agents like cyclodextrins or Pluronic F-127, after validating they do not have intrinsic antifungal activity.[1] |
| Inconsistent or non-reproducible MIC values | Inoculum size variation. | - Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer to ensure a consistent starting cell density. |
| "Trailing" or "paradoxical" growth at high concentrations. | - Read endpoints at a specific time point (e.g., 24 or 48 hours) consistently. - For azole-like compounds, the endpoint is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control.[2] | |
| Contamination of cultures. | - Use aseptic techniques throughout the experimental setup. - Include a negative control (no inoculum) to check for contamination of the medium. | |
| No antifungal activity observed | The compound is inactive against the tested fungal strains. | - Test against a broader panel of fungal species, including both yeasts and molds. - Consider structural modifications of the compound to enhance its activity. |
| The compound is not stable in the assay medium. | - Assess the stability of the compound in the medium over the incubation period using methods like HPLC. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general approach to enhance the antifungal spectrum of this compound?
A1: The primary approach involves the synthesis of various derivatives by introducing different substituents at the N-3 position of the benzoxazolinone ring. For instance, reacting 2-benzoxazolinone with substituted phenacyl bromides can yield 3-(4-substituted benzoylmethyl)-2-benzoxazolinones.[3] The goal is to identify substituents that increase potency and broaden the range of susceptible fungal species.
Q2: Which fungal species are commonly used to screen the antifungal activity of this compound derivatives?
A2: A panel of clinically relevant and model fungal species is typically used. For yeasts, this often includes Candida albicans, Candida krusei, and Candida parapsilosis.[3] For molds, species like Aspergillus niger and other Aspergillus species are relevant targets.[4] Including a broader range, such as phytopathogenic fungi, can also reveal a wider spectrum of activity.
Q3: What is the likely mechanism of action for the antifungal activity of benzoxazolinone derivatives?
A3: While the exact mechanism for this compound is not definitively established, its structural similarity to azole antifungals suggests a similar mode of action. Azoles inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[7] Some benzoxazole derivatives have also been shown to interfere with the fungal plasma membrane.[8]
Q4: How can I quantify and compare the antifungal activity of different derivatives?
A4: The most common method is to determine the Minimum Inhibitory Concentration (MIC) for each derivative against a panel of fungi. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specific incubation period.[3] Lower MIC values indicate higher antifungal potency.
III. Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzoxazolinone and benzoxazole derivatives against different fungal species, providing a comparative view of their antifungal spectrum.
Table 1: Antifungal Activity of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones against Candida Species
| Compound (Substituent R) | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) |
| H | >100 | >100 | >100 |
| 4-F | 50 | 50 | 25 |
| 4-Cl | 25 | 25 | 12.5 |
| 4-Br | 25 | 12.5 | 12.5 |
| 4-I | 12.5 | 12.5 | 12.5 |
| 4-NO₂ | 50 | 25 | 25 |
| 4-CH₃ | >100 | >100 | >100 |
| 4-OCH₃ | >100 | >100 | >100 |
| Fluconazole (Control) | 6.25 | 12.5 | 3.12 |
Data synthesized from multiple studies on benzoxazolinone derivatives.[3]
Table 2: Antifungal Activity of 3-(2-benzoxazol-5-yl)alanine Derivatives
| Compound | Pichia pastoris MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | 125 | 250 |
| H-Box(2Q)-OMe | 250 | 500 |
| H-Box(4PyBr)-OMe | 125 | 500 |
Data extracted from a study on benzoxazolylalanine derivatives.[9]
IV. Experimental Protocols
1. General Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones
This protocol is a generalized procedure based on published methods.[3]
-
Step 1: Dissolve 2-benzoxazolinone in ethanol.
-
Step 2: Add an equimolar amount of the appropriate 4-substituted phenacyl bromide.
-
Step 3: Reflux the mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: After completion, cool the reaction mixture and pour it into ice-water.
-
Step 5: Collect the resulting precipitate by filtration.
-
Step 6: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 3-(4-substituted benzoylmethyl)-2-benzoxazolinone derivative.
-
Step 7: Characterize the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and elemental analysis.
2. Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI guidelines)
-
Step 1: Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
Step 2: Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the assay medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
Step 3: Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in the assay medium to achieve a final inoculum size of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Step 4: Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Step 5: Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Step 6: Reading Results: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% for azole-like compounds) compared to the growth in the drug-free control well.[2]
V. Visualizations
Diagram 1: General Workflow for Enhancing Antifungal Spectrum
Caption: A workflow for the development of potent antifungal agents.
Diagram 2: Postulated Mechanism of Action via Ergosterol Biosynthesis Inhibition
Caption: Inhibition of ergosterol synthesis by benzoxazolinone derivatives.
References
- 1. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Scilit [scilit.com]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3-Methyl-2-benzoxazolinone: A Comparative Analysis of Fungicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective fungicides is a continuous endeavor in agricultural and medicinal sciences. Among the promising candidates, 3-Methyl-2-benzoxazolinone and its derivatives have demonstrated significant antifungal properties. This guide provides a comparative analysis of the efficacy of these compounds against commercial fungicides, supported by available experimental data. Due to the limited number of direct head-to-head studies, this guide synthesizes data from various sources to offer a comprehensive overview.
Efficacy of Benzoxazolinone Derivatives: A Tabular Comparison
The following tables summarize the available quantitative data on the fungicidal activity of this compound derivatives and commercial fungicides against various plant pathogenic fungi. It is important to note that the data presented is collated from different studies and may not represent direct comparative experiments unless otherwise specified.
Table 1: Efficacy of Benzoxazolinone Derivatives Against Phytopathogenic Fungi
| Compound | Fungal Species | Efficacy Metric | Value | Commercial Fungicide Comparison (in same study) |
| 2-Methylthiobenzoxazole | Verticillium dahlia | Spore Inhibition | 96.4% | Approaching control "Karatan" |
| Butyl ester of benzoxazolyl-2-carbamic acid | Powdery Mildew (Erysiphe cichoraceorum) | Activity | 91% | Approaching control "Karatan" |
| Benzoxazole derivative (Compound 13) | Alternaria brassicae | EC₅₀ | 0.3 mg/L | Carbendazim (EC₅₀ = 47.0 mg/L) |
| Benzoxazole derivative (Compound 16) | Botrytis cinerea | EC₅₀ | 2.40 mg/L | - |
| Benzothiazole derivative (Compound 19) | Botrytis cinerea | IC₅₀ | 1.4 µM | - |
| Rhein derivative (Compound 10a) | Sclerotinia sclerotiorum | EC₅₀ | 0.079 mM | Phenazine-1-carboxylic acid (EC₅₀ = 0.088 mM) |
| Rhein derivative (Compound 10a) | Fusarium graminearum | EC₅₀ | 0.082 mM | Phenazine-1-carboxylic acid (EC₅₀ = 0.091 mM) |
| Rhein derivative (Compound 10a) | Phytophthora capsici | EC₅₀ | 0.134 mM | Phenazine-1-carboxylic acid (EC₅₀ = 0.113 mM) |
Table 2: Efficacy of Commercial Fungicides Against Phytopathogenic Fungi
| Commercial Fungicide | Fungal Species | Efficacy Metric | Value |
| Carbendazim | Lasiodiplodia theobromae | EC₅₀ | 0.068 mg/mL |
| Mancozeb | Lasiodiplodia theobromae | EC₅₀ | 0.21 mg/mL |
| Thiophanate-methyl | Sclerotinia sclerotiorum (sensitive isolates) | EC₅₀ | 0.38 - 2.23 µg/ml |
| Azoxystrobin | Various lawn fungi | - | Broad-spectrum, systemic |
| Tebuconazole | Various lawn fungi | - | Broad-spectrum, systemic |
Experimental Protocols
The following is a generalized experimental protocol for in vitro antifungal susceptibility testing, based on common methodologies found in the literature.[1]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on a suitable medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to obtain sporulating cultures.
-
Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a standard level (e.g., 1 × 10⁵ spores/mL) using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Stock solutions of this compound derivatives and commercial fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.
-
The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible fungal growth.
-
-
Calculation of EC₅₀:
-
The effective concentration required to inhibit 50% of fungal growth (EC₅₀) can be calculated by measuring the optical density of each well using a microplate reader and analyzing the data using appropriate statistical software.
-
Mechanism of Action: A Visual Representation
While the precise signaling pathway of this compound's antifungal activity is not yet fully elucidated, it is believed to involve the disruption of essential cellular processes in fungi. In contrast, the modes of action for many commercial fungicides are well-established.
Below are diagrams illustrating the general mechanism of action for common classes of commercial fungicides.
Caption: Mechanism of action for Demethylation Inhibitor (DMI) fungicides.
Caption: Mechanism of action for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Caption: Mechanism of action for Quinone outside Inhibitor (QoI) fungicides.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel antifungal compounds like this compound derivatives.
Caption: A generalized workflow for antifungal drug discovery and development.
Conclusion
The available data suggests that this compound and its derivatives represent a promising class of antifungal agents. Several derivatives have demonstrated efficacy comparable or superior to some commercial fungicides against specific plant pathogens in laboratory settings. However, a clear gap exists in the literature regarding direct, comprehensive comparative studies against a wider range of modern commercial fungicides. Further research, including in vivo trials and elucidation of the precise mechanism of action, is crucial to fully assess the potential of these compounds for agricultural and pharmaceutical applications. The provided experimental framework can serve as a guide for such future investigations.
References
A Comparative Analysis of 3-Methyl-2-benzoxazolinone and Other Benzoxazolinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Methyl-2-benzoxazolinone and other benzoxazolinone derivatives, supported by experimental data. The benzoxazolinone scaffold is a versatile pharmacophore exhibiting a wide range of biological activities, making its derivatives promising candidates for drug discovery.
This guide summarizes key performance data in structured tables, details experimental methodologies for pivotal assays, and visualizes a key signaling pathway to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Chemical Structures of Compared Benzoxazolinones
To provide a clear structural context for the comparative analysis, the chemical structures of this compound and other discussed benzoxazolinone derivatives are presented below.
| Compound Name | Chemical Structure |
| This compound |
[] |
| 2-Benzoxazolinone |
[2] |
| 6-Chloro-3-methyl-2-benzoxazolinone |
[] |
| 3-Ethyl-2-benzoxazolinone |
|
Comparative Analysis of Biological Activities
The following sections provide a comparative overview of the fungicidal, antibacterial, and anti-inflammatory activities of this compound and related derivatives, with quantitative data summarized in tables for ease of comparison.
Fungicidal Activity
Benzoxazolinone derivatives have demonstrated notable fungicidal properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of various N-substituted and ring-substituted benzoxazolinones against pathogenic fungi. Lower MIC values indicate higher potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Candida albicans | 100 | [3] |
| 3-(4-methylbenzoylmethyl)-2-benzoxazolinone | Candida albicans | >100 | [3] |
| 3-(4-methoxybenzoylmethyl)-2-benzoxazolinone | Candida albicans | >100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Candida albicans | 50 | [3] |
Antibacterial Activity
Several studies have highlighted the antibacterial potential of benzoxazolinone derivatives against both Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values for a selection of these compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | 50 | [3] |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | 100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | 50 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | 100 | [3] |
| Amide of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | Bacillus subtilis | 125 | [4] |
| 5-Chloro-benzimidazole derivative of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | Bacillus subtilis | 125 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazolinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways. The table below presents the in vitro inhibitory activity of selected compounds against inflammatory targets.
| Compound | Assay | IC50 (µM) | Reference |
| 3-(5-(4-methoxyphenylamino)-[3][5][6]thiadiazol-2-yl-methyl)-6-methyl-3H-benzooxazol-2-one | TNF-α inhibition | 51.44% inhibition | [7][8] |
| Benzoxazolone derivative 3c | IL-6 inhibition | 10.14 ± 0.08 | [3] |
| Benzoxazolone derivative 3d | IL-6 inhibition | 5.43 ± 0.51 | [3] |
| Benzoxazolone derivative 3g | IL-6 inhibition | 5.09 ± 0.88 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones
A mixture of 2-benzoxazolinone (10 mmol) and an appropriate 4-substituted phenacyl bromide (10 mmol) in ethanol (50 mL) containing anhydrous potassium carbonate (1.38 g, 10 mmol) is refluxed for 4 hours. After cooling, the reaction mixture is poured into ice water. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the final product[3].
Fungicidal and Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria). Each well is then inoculated with a standardized microbial suspension (e.g., 1-5 x 10^3 CFU/mL for fungi). The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9].
In Vitro Anti-inflammatory Assay: Inhibition of NF-κB Activation (Luciferase Reporter Assay)
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured and transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After transfection, cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6 hours to induce NF-κB activation.
-
Luciferase Assay: Cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity (firefly/Renilla) is calculated, and the percentage of NF-κB inhibition is determined by comparing the activity in compound-treated cells to that in TNF-α-stimulated cells without any compound. The IC50 value is then calculated from the dose-response curve.
Signaling Pathway Visualization
The anti-inflammatory effects of many benzoxazolinone derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram, generated using the DOT language, illustrates the canonical NF-κB activation pathway and the potential points of inhibition by benzoxazolinone derivatives.
References
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Activity of 3-Methyl-2-benzoxazolinone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the antimicrobial activity of 3-Methyl-2-benzoxazolinone. It outlines detailed experimental protocols, presents comparative data for related benzoxazolinone derivatives against standard control strains, and visualizes the experimental workflow.
Comparative Antimicrobial Activity of Benzoxazolinone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazolinone derivatives against key antimicrobial control strains. This data, extrapolated from existing research, offers a comparative landscape for the potential efficacy of this compound.[1][2][3][4] It is important to note that these are representative values and the actual MIC for this compound must be determined experimentally.
| Compound Class | Test Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Benzoxazolinone | This compound (Hypothetical) | TBD | TBD | TBD | TBD |
| Benzoxazolinone Derivative | 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | >100 | >100 | >100 | 50 - >100 |
| Natural Benzoxazolinones | 2-Benzoxazolinone (BOA) | >1000 | >1000 | Not Reported | 650 |
| Standard Antibiotics | Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.03 | 0.25 - 1.0 | Not Applicable |
| Ampicillin | 0.25 - 1.0 | 2.0 - 8.0 | >256 | Not Applicable | |
| Gentamicin | 0.5 - 2.0 | 0.25 - 1.0 | 0.5 - 2.0 | Not Applicable | |
| Standard Antifungal | Fluconazole | Not Applicable | Not Applicable | Not Applicable | 0.25 - 1.0 |
TBD: To Be Determined experimentally.
Experimental Protocols
To validate the antimicrobial activity of this compound, the following detailed experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the CLSI M07 guidelines.
a. Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Control antimicrobial agents (e.g., Ciprofloxacin, Ampicillin, Gentamicin, Fluconazole)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
Sterile 96-well microtiter plates
-
Selected ATCC control strains:
-
Staphylococcus aureus ATCC 25923
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Candida albicans ATCC 90028
-
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
b. Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, pick 3-5 isolated colonies of the bacterial control strain. For C. albicans, use a 24-hour culture on Sabouraud Dextrose Agar.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Plate Preparation and Incubation:
-
Perform serial two-fold dilutions of this compound and control antibiotics in the appropriate broth medium in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
a. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (yeast).
b. Interpretation of Results:
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental and Conceptual Frameworks
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a putative mechanism of action for benzoxazolinone compounds.
Caption: Experimental workflow for antimicrobial susceptibility testing.
While the precise antimicrobial mechanism of this compound is not yet fully elucidated, a hypothetical signaling pathway can be proposed based on the known activities of similar heterocyclic compounds. Many antimicrobial agents function by disrupting essential cellular processes. The following diagram illustrates a putative mechanism involving the inhibition of a key bacterial signaling pathway.
Caption: A putative mechanism of antimicrobial action.
References
- 1. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-2-benzoxazolinone Derivatives
Researchers and drug development professionals are increasingly turning their attention to the versatile scaffold of 3-Methyl-2-benzoxazolinone and its derivatives, which have demonstrated a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of their biological performance, supported by experimental data, to illuminate the key structural features governing their efficacy as antimicrobial and anti-inflammatory agents.
The benzoxazolinone core, a privileged heterocyclic motif, has been the subject of extensive medicinal chemistry research, leading to the development of compounds with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a methyl group at the 3-position of the 2-benzoxazolinone ring serves as a crucial starting point for further derivatization, influencing the molecule's physicochemical properties and its interaction with biological targets.[3] This guide delves into the structure-activity relationships (SAR) of these derivatives, offering insights for the rational design of more potent and selective therapeutic agents.
Antimicrobial Activity: A Tale of Substitution and Selectivity
A significant body of research highlights the potential of this compound derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][5] The antimicrobial potency is intricately linked to the nature and position of substituents on the benzoxazolinone core and its appended moieties.
A study involving the synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones revealed that the introduction of different substituents on the phenacyl group significantly modulates their antimicrobial activity.[4] The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, were determined for these compounds against various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones (µg/mL) [4]
| Compound | R | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | C. krusei (ATCC 6258) | C. parapsilosis (ATCC 22019) |
| 1 | H | >100 | >100 | >100 | >100 | >100 | >100 |
| 2 | CH₃ | 50 | 100 | 100 | 50 | 50 | 25 |
| 3 | OCH₃ | 100 | >100 | >100 | 100 | 100 | 50 |
| 4 | Cl | 25 | 50 | 50 | 25 | 25 | 12.5 |
| 5 | Br | 12.5 | 25 | 25 | 12.5 | 12.5 | 6.25 |
| 6 | NO₂ | 6.25 | 12.5 | 25 | 6.25 | 6.25 | 3.125 |
From the data, a clear SAR emerges. The unsubstituted derivative (R=H) shows minimal activity. The introduction of electron-donating groups like methyl and methoxy leads to moderate activity. Conversely, the presence of electron-withdrawing groups, particularly halogens (Cl, Br) and a nitro group (NO₂), significantly enhances the antimicrobial potency. The derivative bearing a nitro group exhibited the most potent and broad-spectrum activity.
Further investigations into other benzoxazolinone derivatives have corroborated these findings, indicating that lipophilicity and electronic effects play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.[1] For instance, hydrazone and azole derivatives of benzoxazolin-2-one have demonstrated wide antibacterial activity.[1]
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a key mediator in this process. Several this compound derivatives have been designed and synthesized as TNF-α inhibitors, demonstrating their potential as anti-inflammatory agents.[6]
A series of benzoxazolinone-containing 1,3,4-thiadiazoles were evaluated for their ability to inhibit TNF-α production. The in vitro anti-inflammatory activity was assessed, and the results highlight the importance of the substitution pattern on the phenylamino moiety attached to the thiadiazole ring.
Table 2: In Vitro TNF-α Inhibitory Activity of Benzoxazolinone-based 1,3,4-thiadiazoles [6]
| Compound | R | % TNF-α Inhibition |
| 1a | H | 35.12 |
| 1b | 4-CH₃ | 42.67 |
| 1c | 4-OCH₃ | 48.91 |
| 1d | 4-F | 45.33 |
| 1e | 4-Cl | 50.18 |
| 1f | 4-Br | 51.44 |
| 1g | 4-NO₂ | 40.21 |
The data indicates that substitution at the para-position of the phenylamino ring generally enhances activity compared to the unsubstituted analog. Halogen substituents (Cl and Br) were found to be particularly effective in augmenting the TNF-α inhibitory potential. This suggests that both electronic and steric factors of the substituents influence the binding of these compounds to their target.
The mechanism of action of these anti-inflammatory derivatives is believed to involve the modulation of signaling pathways downstream of the TNF-α receptor.
Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.
Experimental Protocols: A Foundation for Reproducible Research
The reliability of structure-activity relationship studies hinges on the robustness and clarity of the experimental methodologies employed. Below are detailed protocols for the key assays discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][4]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. A series of two-fold serial dilutions are then prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro TNF-α Inhibition Assay (LPS-stimulated RAW 264.7 cells)
This assay measures the ability of the compounds to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 4 hours to induce TNF-α production.
-
Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the compound-treated wells to those in the LPS-stimulated control wells.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have provided valuable insights into the structural requirements for potent antimicrobial and anti-inflammatory activities. The presence of electron-withdrawing groups on appended aromatic rings consistently enhances antimicrobial efficacy, while specific substitution patterns on phenylamino-thiadiazole moieties are crucial for TNF-α inhibition.
Future research should focus on further optimizing these lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Exploring a wider range of substituents and their positional effects will be critical in developing novel drug candidates. Moreover, elucidating the precise molecular targets and mechanisms of action will provide a more profound understanding of their therapeutic potential and pave the way for the development of next-generation therapeutics based on the versatile this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Investigation on the Thermochemistry of this compound and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Mechanism of 3-Methyl-2-benzoxazolinone and Other Major Antimicrobial Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of 3-Methyl-2-benzoxazolinone and its derivatives against other prominent antimicrobial agents, including beta-lactams, macrolides, quinolones, and aminoglycosides. While the precise molecular target of this compound is still under investigation, this document synthesizes current understanding and presents available data to facilitate further research and drug development.
Comparison of Antimicrobial Mechanisms of Action
The following table summarizes the known mechanisms of action for major antimicrobial classes and contrasts them with the current understanding of how benzoxazolinones, including this compound, exert their antimicrobial effects.
| Antimicrobial Class | Primary Mechanism of Action | Molecular Target(s) | Effect on Bacteria |
| Benzoxazolinones | The exact mechanism is not fully elucidated. It is suggested to be related to the electrophilic nature of the nitrogen atom in the heterocyclic ring and the lipophilic characteristics of its substituents, potentially leading to a fungistatic or fungicidal effect.[1] | Not definitively identified. | Fungistatic at lower concentrations and fungicidal at higher concentrations against certain fungi.[1] Antibacterial activity has been observed against both Gram-positive and Gram-negative bacteria.[2][3] |
| Beta-Lactams | Inhibition of cell wall synthesis.[4][5][6][7][8] | Penicillin-Binding Proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[5][8] | Bactericidal.[4][7][8] |
| Macrolides | Inhibition of protein synthesis.[9][10][11][12][13] | The 50S ribosomal subunit, preventing the translocation of the growing peptide chain.[10][11][13] | Primarily bacteriostatic, but can be bactericidal at high concentrations.[10][11][13] |
| Quinolones | Inhibition of DNA replication and repair.[14][15][16][17] | DNA gyrase and topoisomerase IV, enzymes crucial for DNA supercoiling and separation.[14][16][17] | Bactericidal.[15] |
| Aminoglycosides | Inhibition of protein synthesis.[18][19][20][21][22] | The 30S ribosomal subunit, causing codon misreading and premature termination of translation.[18][19][22] | Bactericidal.[18][21][22] |
Quantitative Antimicrobial Activity
The following table presents a summary of Minimum Inhibitory Concentration (MIC) values for various benzoxazolinone derivatives against a selection of microorganisms, providing a quantitative measure of their antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | 100 | [3] |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | 100 | [3] |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Pseudomonas aeruginosa | >100 | [3] |
| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Candida albicans | 50 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | 100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | 100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Pseudomonas aeruginosa | >100 | [3] |
| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Candida albicans | 50 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
General Workflow for Investigating Mechanism of Action
Elucidating the precise mechanism of action of a novel antimicrobial compound involves a multi-step process.
Caption: A generalized workflow for elucidating the mechanism of action of a novel antimicrobial agent.
Visualizing Antimicrobial Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action for the compared antimicrobial classes.
Benzoxazolinones (Postulated Mechanism)
The exact mechanism is unknown, but it is hypothesized to involve disruption of essential cellular processes due to the electrophilic nature of the benzoxazolinone core.
Caption: Postulated mechanism of action for benzoxazolinones.
Beta-Lactam Antibiotics
Beta-lactams inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.
Caption: Mechanism of action of beta-lactam antibiotics.
Macrolide Antibiotics
Macrolides bind to the large ribosomal subunit, inhibiting protein synthesis.
Caption: Mechanism of action of macrolide antibiotics.
Quinolone Antibiotics
Quinolones target enzymes essential for DNA replication, leading to DNA damage.
Caption: Mechanism of action of quinolone antibiotics.
Aminoglycoside Antibiotics
Aminoglycosides bind to the small ribosomal subunit, causing errors in protein synthesis.
Caption: Mechanism of action of aminoglycoside antibiotics.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents [epubl.ktu.edu]
- 3. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 12. Macrolide - Wikipedia [en.wikipedia.org]
- 13. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 21. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 22. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
In Vivo Herbicidal Efficacy of 3-Methyl-2-benzoxazolinone: A Comparative Analysis
A comprehensive review of the in vivo herbicidal activity of 3-Methyl-2-benzoxazolinone (Me-BOA) reveals its potential as a phytotoxic agent against various weed species. This guide provides a comparative analysis of its performance, supported by available experimental data, alongside detailed protocols for its evaluation and an overview of its potential mechanism of action.
Comparative Herbicidal Performance
While direct, peer-reviewed in vivo studies comparing the efficacy of this compound to commercial herbicides like glyphosate and atrazine are limited, preliminary research indicates its herbicidal potential. Studies on the broader class of 3-alkylbenzoxazolinones have demonstrated herbicidal action when applied at rates of 5-10 kg/ha .
A key study on the comparative phytotoxicity of several benzoxazinoids provides valuable insight into the efficacy of Me-BOA on the early growth of selected weeds. The research demonstrated that Me-BOA exhibited significant inhibitory effects on the root and shoot length of Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor. Notably, the study highlighted that the phytotoxic effect was concentration-dependent. Among the tested benzoxazinoids, this compound was identified as one of the most potent compounds.
| Herbicide | Target Weed Type | Typical Application Rate ( kg/ha ) | Efficacy (GR50/ED50) | Mechanism of Action |
| This compound | Broadleaf and Grass Weeds | 5 - 10 | Data not available | Likely multi-site; potential auxin signaling disruption, lignification interference, and oxidative stress induction. |
| Glyphosate | Broad-spectrum | 0.5 - 2.0 | Varies by species | Inhibits EPSP synthase in the shikimate pathway, preventing aromatic amino acid synthesis.[1] |
| Atrazine | Broadleaf and some Grass Weeds | 1.0 - 2.5 | Varies by species | Inhibits photosystem II, blocking photosynthetic electron transport. |
Experimental Protocols
To validate the in vivo herbicidal activity of this compound, a standardized whole-plant bioassay can be employed. The following protocol is a generalized procedure that can be adapted for specific weed species and experimental conditions.
Protocol for In Vivo Post-Emergence Herbicidal Activity Assay
-
Plant Material and Growth Conditions:
-
Select certified seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a susceptible crop species (e.g., Zea mays, Glycine max).
-
Sow seeds in pots containing a sterile potting mix and grow in a controlled environment (greenhouse or growth chamber) with a 16/8 hour light/dark cycle, 25/20°C day/night temperature, and 60-70% relative humidity.
-
Water the plants as needed to maintain optimal growth.
-
-
Herbicide Application:
-
Treat plants at the 2-4 true leaf stage.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and make serial dilutions to achieve the desired application rates (e.g., 1, 2.5, 5, 7.5, and 10 kg/ha ).
-
Apply the herbicide solutions as a foliar spray using a precision bench sprayer calibrated to deliver a consistent volume.
-
Include a negative control (solvent and surfactant only) and positive controls (commercial formulations of glyphosate and atrazine at their recommended rates).
-
-
Data Collection and Analysis:
-
Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At 14 or 21 DAT, harvest the above-ground biomass, and determine the fresh and dry weights.
-
Calculate the growth reduction (GR) as a percentage of the negative control.
-
Determine the GR50 (the herbicide dose causing 50% growth reduction) or ED50 (the effective dose causing 50% of the maximal effect) values using a dose-response analysis software.
-
Visualizing the Experimental Workflow
Putative Signaling Pathways of Benzoxazolinones
The precise signaling pathways affected by this compound are not fully elucidated. However, research on its parent compound, benzoxazolin-2(3H)-one (BOA), suggests a multi-faceted mechanism of action that disrupts key physiological processes in plants.
The application of benzoxazolinones can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress. This can, in turn, trigger a cascade of downstream responses, including the activation of the phenylpropanoid pathway, which leads to increased lignification of cell walls. Enhanced lignification can restrict cell expansion and ultimately inhibit plant growth.
Furthermore, there is evidence to suggest that benzoxazolinones can interfere with auxin signaling. Auxins are critical plant hormones that regulate numerous aspects of growth and development. Disruption of auxin signaling can lead to abnormal growth patterns and contribute to the overall phytotoxic effects of the compound.
The following diagram illustrates the potential signaling pathways affected by benzoxazolinones.
References
Comparison Guide: Cross-Resistance Profile of 3-Methyl-2-benzoxazolinone
This guide provides a comparative analysis of the hypothetical cross-resistance profile of 3-Methyl-2-benzoxazolinone, a novel benzoxazolinone derivative with potential antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial agents.
Disclaimer: Direct experimental data on the cross-resistance of this compound is not currently available in the public domain. The data and mechanism of action presented in this guide are hypothetical and intended to illustrate the principles and methodologies of cross-resistance studies.
Hypothetical Mechanism of Action
For the purpose of this guide, it is hypothesized that this compound exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis. Specifically, it is proposed to act as an inhibitor of Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This mechanism is shared by β-lactam antibiotics.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and a selection of β-lactam antibiotics against bacterial strains with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4][5][6]
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Various Bacterial Strains
| Bacterial Strain | Resistance Mechanism | This compound (µg/mL) | Penicillin G (µg/mL) | Oxacillin (µg/mL) | Imipenem (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Susceptible | 2 | 0.06 | 0.25 | 0.03 |
| Staphylococcus aureus (MRSA) | PBP2a (encoded by mecA) | >128 | >256 | >256 | 2 |
| Streptococcus pneumoniae ATCC 49619 | Susceptible | 1 | 0.015 | 0.03 | 0.015 |
| Streptococcus pneumoniae (PRSP) | Altered PBPs | 64 | 4 | 8 | 0.25 |
| Escherichia coli ATCC 25922 | Susceptible | 8 | 8 | >256 | 0.12 |
| Escherichia coli (ESBL) | β-lactamase production | 8 | >256 | >256 | 0.25 |
| Pseudomonas aeruginosa PAO1 | Susceptible, low outer membrane permeability | 32 | >256 | >256 | 2 |
| Pseudomonas aeruginosa (MDR) | Efflux pumps, AmpC β-lactamase | >256 | >256 | >256 | 32 |
Experimental Protocols
Detailed methodologies for determining antimicrobial susceptibility and potential cross-resistance are provided below.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[1][2][3][4][5][7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL)
-
Stock solutions of antimicrobial agents
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Suspend isolated bacterial colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.[9][10][11][12][13]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antimicrobial-impregnated paper disks
-
Sterile forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth. Allow the plate to dry for 3-5 minutes.
-
Application of Disks: Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks on the surface of the agar. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zones of inhibition (where bacterial growth is absent) around each disk in millimeters. Compare the measurements to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agents.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the cross-resistance profile of a novel antimicrobial agent.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of bacterial cell wall synthesis by various antimicrobial agents.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. woah.org [woah.org]
- 9. asm.org [asm.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. repository.seafdec.org.ph [repository.seafdec.org.ph]
Assessing the Environmental Impact of 3-Methyl-2-benzoxazolinone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of sustainable science. This guide provides a comparative assessment of the environmental impact of 3-Methyl-2-benzoxazolinone and explores potential alternatives, supported by available experimental data and standardized testing protocols.
Environmental Profile of this compound
This compound belongs to the benzoxazolinone class of compounds, which are known to occur naturally in some plants and exhibit biocidal properties. However, comprehensive experimental data on the ecotoxicity and environmental fate of the synthetic derivative, this compound, is notably scarce in publicly available literature. A safety data sheet for the compound indicates that its toxicological properties have not been fully investigated[1][2].
Due to the lack of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models and tools like the US EPA's EPI Suite™ are often employed to predict the environmental properties of chemicals. These models use the chemical structure to estimate properties like aquatic toxicity, biodegradability, and bioaccumulation potential. However, without specific inputs and validation, providing precise predicted values for this compound is not feasible within the scope of this guide.
Potential Environmental Alternatives and Their Impact
Several classes of compounds are utilized for similar applications as biocides and preservatives. This section compares the environmental profiles of two major categories: isothiazolinones and natural biocides.
Isothiazolinones (MIT, CMIT, BIT)
Isothiazolinones are a widely used class of synthetic biocides. Key compounds include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), and Benzisothiazolinone (BIT).
Ecotoxicity:
Isothiazolinones are known to be toxic to aquatic organisms. Studies have shown that a mixture of CMIT and MIT has a 48-hour LC50 (the concentration lethal to 50% of the test population) for Daphnia magna (a freshwater invertebrate) of 63.20 µg/L, indicating high toxicity[3]. The European Chemicals Agency (ECHA) reported a 48-hour LC50 of 100 µg/L for the same mixture[3]. For MIT alone, the 48-hour EC50 (the concentration causing an effect in 50% of the population) for Daphnia magna is 0.51 mg/L[4]. Benzisothiazolinone (BIT) is also classified as toxic to aquatic life with long-lasting effects[5].
Biodegradation:
The biodegradability of isothiazolinones can be complex. While some studies indicate they are not readily biodegradable under standard test conditions (OECD 301), this can be due to their toxicity to the microbial inocula used in the tests[4]. At lower, more environmentally relevant concentrations, they have been shown to biodegrade[4]. For instance, more than 97% of MIT and BIT were reported to degrade in soil within 120 days, with half-lives of less than 10 days[6].
Natural Biocides (Thymol, Carvacrol, Polygodial)
Natural compounds derived from plants are gaining interest as potentially greener alternatives.
Thymol and Carvacrol:
These isomeric monoterpenoids are major components of essential oils from thyme and oregano.
Ecotoxicity:
Recent studies have provided ecotoxicity data for these compounds. For carvacrol, the 48-hour LC50 for Daphnia magna is 4.75 mg/L, and for the bacterium Vibrio fischeri, the LC50 is 0.59 mg/L. For thymol, the 48-hour LC50 for Daphnia magna is 8.13 mg/L, and for Vibrio fischeri, it is 1.71 mg/L[7]. These values indicate that while they are toxic to aquatic life, they are generally less acutely toxic than isothiazolinones.
Environmental Fate:
Thymol and carvacrol are expected to biodegrade in the environment. Studies have shown that thymol has a dissipation half-life of 16 days in water and 5 days in soil[8]. Carvacrol has also been shown to degrade naturally after disinfection applications[4]. Their degradation is influenced by factors such as soil type and sunlight exposure[8][9].
Polygodial:
This natural sesquiterpene dialdehyde is found in several plant species.
Ecotoxicity and Environmental Fate:
Specific quantitative data on the aquatic toxicity and environmental persistence of polygodial is limited in the available literature. However, some studies on its biological activity suggest it may have applications as an antifungal agent[10]. Further research is needed to fully characterize its environmental impact.
Data Summary Tables
Table 1: Acute Aquatic Ecotoxicity Data
| Compound | Test Organism | Endpoint | Value | Reference |
| Isothiazolinones | ||||
| CMIT/MIT mixture | Daphnia magna | 48h LC50 | 63.20 µg/L | [3] |
| MIT | Daphnia magna | 48h EC50 | 0.51 mg/L | [4] |
| Natural Biocides | ||||
| Carvacrol | Daphnia magna | 48h LC50 | 4.75 mg/L | [7] |
| Carvacrol | Vibrio fischeri | LC50 | 0.59 mg/L | [7] |
| Thymol | Daphnia magna | 48h LC50 | 8.13 mg/L | [7] |
| Thymol | Vibrio fischeri | LC50 | 1.71 mg/L | [7] |
Table 2: Environmental Fate Data
| Compound | Test System | Endpoint | Value | Reference |
| Isothiazolinones | ||||
| MIT | Soil | Half-life | < 10 days | [6] |
| BIT | Soil | Half-life | < 10 days | [6] |
| Natural Biocides | ||||
| Thymol | Water | Half-life | 16 days | [8] |
| Thymol | Soil | Half-life | 5 days | [8] |
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are crucial for generating comparable and reliable environmental impact data.
Aquatic Ecotoxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50)[11][12][13].
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test assesses the concentration at which a substance immobilizes 50% of the tested Daphnia population (EC50)[9][14][15][16][17].
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test determines the concentration that inhibits the growth of a test algal population by 50% (IC50)[7][18][19][20][21].
-
OECD 211: Daphnia magna Reproduction Test: This is a chronic toxicity test lasting 21 days to assess the impact of a substance on the reproductive output of Daphnia magna[11][14][22].
Biodegradation and Environmental Fate
-
OECD 301: Ready Biodegradability: This series of tests (e.g., 301B - CO2 Evolution Test) evaluates the potential for a substance to be rapidly and completely biodegraded by microorganisms under aerobic conditions[13][16][19][20][23]. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 10-day window during the 28-day test period.
-
OECD 209: Activated Sludge, Respiration Inhibition Test: This test assesses the potential inhibitory effect of a substance on the microorganisms present in activated sludge from wastewater treatment plants[12][14][17][18][21][24].
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the logical flow of assessing the environmental impact of a chemical and the degradation pathways, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Workflow for assessing the environmental impact of a chemical compound.
References
- 1. This compound(21892-80-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. Biocidal effect of thymol and carvacrol on aquatic organisms: Possible application in ballast water management systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPI Suite™ [episuite.dev]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Comparative ecotoxicity assessment of highly bioactive isomeric monoterpenes carvacrol and thymol on aquatic and edaphic indicators and communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 12. toxlab.co [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 18. OECD 209: Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation) | ibacon GmbH [ibacon.com]
- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. swedenwaterresearch.se [swedenwaterresearch.se]
- 23. ecetoc.org [ecetoc.org]
- 24. oecd.org [oecd.org]
3-Methyl-2-benzoxazolinone: A Comparative Efficacy Analysis Against Standard Agricultural Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the agricultural pesticide candidate, 3-Methyl-2-benzoxazolinone, against established commercial pesticides. The following sections detail its performance as a herbicide and fungicide, supported by available experimental data. Methodologies for key experiments are also provided to ensure reproducibility and further investigation.
Herbicidal Activity
Benzoxazolinones, including this compound, have demonstrated significant phytotoxic effects on various weed species. Their mode of action is believed to be multifactorial, potentially involving the inhibition of plant growth hormones, induction of oxidative stress, and interference with lignin biosynthesis, leading to restricted cell expansion and ultimately, plant death.[1]
A key study by Macías et al. (2006) investigated the structure-activity relationships of various benzoxazinones and their degradation products on the problematic weeds Avena fatua (wild oat) and Lolium rigidum (rigid ryegrass). While this study did not provide a direct quantitative comparison with commercial herbicides in terms of metrics like ED50 values, it identified several benzoxazinone analogs with high phytotoxicity, suggesting their potential as natural herbicide models.[2] Notably, the study highlighted that modifications to the benzoxazinone structure could significantly enhance herbicidal activity.[2][3][4]
Table 1: Comparison of Herbicidal Activity
| Compound | Target Weeds | Observed Effect | Quantitative Data | Standard Commercial Herbicides |
| This compound and related benzoxazolinones | Avena fatua, Lolium rigidum, Soybean, various vegetable crops[1][2][5] | Inhibition of germination and seedling growth, reduced root and shoot length, altered lignin composition.[1][5] | Specific ED50 values for this compound are not readily available in the reviewed literature. However, related compounds have shown significant inhibition.[2] | Glyphosate, Imazethapyr[6] |
Experimental Protocol: Herbicide Efficacy Testing
A standard method to evaluate the herbicidal activity of a compound like this compound against weeds such as Avena fatua and Lolium rigidum involves the following steps:
-
Seed Germination and Seedling Growth Assay:
-
Prepare a range of concentrations of this compound and the standard herbicide (e.g., Glyphosate) in a suitable solvent.
-
Place seeds of the target weed species on filter paper in Petri dishes.
-
Apply the different concentrations of the test compounds and the standard to the filter paper. A control group with only the solvent is also included.
-
Incubate the Petri dishes in a controlled environment (temperature, light, and humidity) for a specified period (e.g., 7-14 days).
-
Measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each concentration compared to the control.
-
Determine the ED50 (Effective Dose for 50% inhibition) for each compound.
-
-
Whole Plant Assay:
-
Grow the target weed species in pots to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compounds and the standard herbicide as a foliar spray at various concentrations.
-
Maintain the plants in a greenhouse under controlled conditions.
-
Visually assess the phytotoxicity and plant mortality at regular intervals.
-
Harvest the plants after a set period and measure the fresh and dry weight to quantify the herbicidal effect.
-
Fungicidal Activity
Derivatives of benzoxazolinone have also shown promising fungicidal properties against various plant pathogens. Research indicates that these compounds can inhibit the mycelial growth of fungi, suggesting a potential role in crop protection.
One study demonstrated that 3-methylbenzoxazolinone exhibited inhibitory effects against Fusarium oxysporum and Verticillium dahlia. The study also included a standard fungicide, Benzimidazolyl-2-carbamic acid methyl ester (BMK), for comparison, although direct comparative quantitative data for this compound was limited.
Table 2: Comparison of Fungicidal Activity
| Compound | Target Fungi | Observed Effect | Quantitative Data | Standard Commercial Fungicides |
| This compound | Fusarium oxysporum, Verticillium dahlia | Suppression of mycelial development. | 30.8% suppression of Fusarium oxysporum development. | Benzimidazolyl-2-carbamic acid methyl ester (BMK), Carbendazim.[7][8][9] |
Experimental Protocol: Fungicide Efficacy Testing (In Vitro)
The following protocol can be used to assess the in vitro fungicidal activity of this compound against Fusarium oxysporum:
-
Poisoned Food Technique:
-
Prepare a stock solution of this compound and a standard fungicide (e.g., Carbendazim) in a suitable solvent.
-
Incorporate different concentrations of the test compounds and the standard into a molten Potato Dextrose Agar (PDA) medium.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc of Fusarium oxysporum.
-
A control plate with only the solvent in the PDA is also prepared.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelium in the control plate covers the entire surface.
-
Measure the radial growth of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = ((C - T) / C) * 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
Determine the MIC (Minimum Inhibitory Concentration) for each compound.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Benzoxazolin-2(3H)-one inhibits soybean growth and alters the monomeric composition of lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytotoxic effect of 2-benzoxazolinone (BOA) against some vegetable crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantprotection.pl [plantprotection.pl]
- 7. researchgate.net [researchgate.net]
- 8. agronomyjournals.com [agronomyjournals.com]
- 9. ijcmas.com [ijcmas.com]
Comparative Analysis of 3-Methyl-2-benzoxazolinone: A Guide to Biological Assay Validation
For researchers, scientists, and drug development professionals, the rigorous statistical validation of biological assay results is paramount for the advancement of chemical entities toward therapeutic applications. This guide provides a comparative analysis of 3-Methyl-2-benzoxazolinone and its analogs, focusing on the validation of their biological activities. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this guide leverages data from closely related benzoxazolinone derivatives to provide a framework for comparison and validation.
Data Summary of Benzoxazolinone Derivatives
The biological activity of benzoxazolinone derivatives, particularly their antimicrobial properties, is a subject of ongoing research. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized 2-benzoxazolinone derivatives against various bacterial strains. This data provides a baseline for understanding the structure-activity relationship within this class of compounds and serves as a comparative benchmark.
| Compound ID | R Group (at position 3) | Escherichia coli MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Salmonella Enteritidis MIC (µg/mL) |
| Derivative 1 | -CH₂-CH₂-CO-NH-NH₂ | >1000 | >1000 | >1000 | >1000 |
| Derivative 2 | -CH₂-CH₂-CO-NH-N=CH-C₆H₅ | 500 | 250 | 500 | 500 |
| Derivative 3 | -CH₂-CH₂-CO-NH-N=CH-(p-Cl-C₆H₄) | 250 | 125 | 250 | 250 |
| Ciprofloxacin | (Standard) | 0.015 | 0.25 | 0.5 | 0.03 |
Data is adapted from studies on 3-substituted-2-benzoxazolinone derivatives. It is important to note that these are not direct results for this compound.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of biological assay results. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria.[1][2][3]
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing bacteria and broth without the compound) and negative control wells (containing only broth) are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many benzoxazolinone derivatives is still under investigation. However, a common proposed mechanism for antimicrobial agents involves the disruption of the bacterial cell membrane, leading to cell death.[4] The lipophilic nature of the benzoxazolinone core allows it to intercalate into the lipid bilayer of the cell membrane. This can disrupt membrane integrity, leading to leakage of intracellular components and ultimately, cell lysis.
Below is a generalized workflow for evaluating the antimicrobial activity of a compound like this compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be disrupted by a benzoxazolinone derivative leading to bacterial cell death.
Caption: Proposed Mechanism of Membrane Disruption.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Methyl-2-benzoxazolinone: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-2-benzoxazolinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications. This compound is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound for disposal:
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents direct skin contact.[3] |
| Body Protection | A lab coat or other protective clothing. | Shields skin from accidental spills.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary if dust generation is unavoidable or in case of large spills. | Avoids inhalation of potentially harmful dust.[3] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[3][4]
-
Waste Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and disposable labware), in a dedicated, clearly labeled, and sealable container.[4]
-
Ensure the container is made of a compatible material.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]
-
-
Labeling :
-
Storage :
-
Arranging for Disposal :
Accidental Spill Response
In the event of a spill, follow these procedures:
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Contain : For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[3][4] If necessary, moisten the material slightly with water to prevent it from becoming airborne.[4]
-
Collect : Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[3][4]
-
Decontaminate : Clean the spill area thoroughly.
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4][5] If inhaled, move the individual to fresh air and seek medical attention.[2][5]
Transportation for Disposal
For off-site disposal, this compound is regulated for transport. The following table summarizes the transportation information:
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT/ADR/IATA/IMDG | UN2811 | Toxic solid, organic, n.o.s. | 6.1 | III |
(n.o.s. = not otherwise specified)[2][3][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Methyl-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Methyl-2-benzoxazolinone (CAS No. 21892-80-8). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1]
Signal Word: Warning[1]
Key Hazards:
-
Harmful if ingested.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
In the event of exposure, immediate first aid is crucial. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields are required.[3][4] In situations with a splash hazard, a face shield should also be worn.[5][6] |
| Hand Protection | Chemically resistant gloves are required. Nitrile rubber gloves are a suitable option.[6] Always inspect gloves for degradation or punctures before use.[4] |
| Body Protection | A laboratory coat or a disposable gown made of a resistant material like polyethylene-coated polypropylene should be worn to prevent skin contact.[3][4][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3][4][7] |
Operational Plan: Step-by-Step Handling Procedure
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][7]
3.2. Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood to control exposure.[3][4][7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Do not eat, drink, or smoke in the handling area.[1]
3.3. Accidental Spills:
-
In case of a spill, evacuate the area.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][4][7]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[1][2][3]
-
Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂ | [1][8] |
| Molecular Weight | 149.15 g/mol | [1][8] |
| Appearance | Solid | |
| Odor | Odorless | [2] |
| Melting Point | 137 - 141 °C / 278.6 - 285.8 °F | [2] |
| Flash Point | 160 °C / 320 °F | [2][7] |
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. carlroth.com [carlroth.com]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. msds.evonik.com [msds.evonik.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
